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  • Product: 4-Nitro-2-pyrrol-1-ylbenzoic acid
  • CAS: 66940-03-2

Core Science & Biosynthesis

Foundational

Synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic Acid: A Technical Guide

Executive Summary The compound 4-Nitro-2-pyrrol-1-ylbenzoic acid (also referred to as 4-nitro-2-(1H-pyrrol-1-yl)benzoic acid) is a highly functionalized building block utilized in the synthesis of complex heterocycles, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Nitro-2-pyrrol-1-ylbenzoic acid (also referred to as 4-nitro-2-(1H-pyrrol-1-yl)benzoic acid) is a highly functionalized building block utilized in the synthesis of complex heterocycles, including pyrrolo-quinolines and advanced pharmaceutical intermediates. The construction of this molecule relies on the selective N-arylation of a pyrrole ring onto an anthranilic acid core.

For drug development professionals and synthetic chemists, achieving high yields of this specific compound presents a unique kinetic challenge due to the strong electron-withdrawing nature of the nitro group. This whitepaper provides an in-depth mechanistic analysis, comparative synthetic strategies, and self-validating experimental protocols to successfully synthesize and isolate this target compound.

Mechanistic Rationale & Electronic Effects

The most robust and scalable method for synthesizing 4-nitro-2-pyrrol-1-ylbenzoic acid is the Clauson-Kaas pyrrole synthesis [1]. This reaction involves the condensation of a primary amine (2-amino-4-nitrobenzoic acid) with a 1,4-dicarbonyl surrogate, typically 2,5-dimethoxytetrahydrofuran (2,5-DMT) .

The Kinetic Challenge: The Para-Nitro Effect

In a standard Clauson-Kaas reaction, the primary amine acts as a nucleophile, attacking the acid-activated, ring-opened form of 2,5-DMT. However, in 2-amino-4-nitrobenzoic acid, the primary amine is located para to the nitro group. The strong resonance electron-withdrawing effect ( −M effect) of the −NO2​ group severely depletes the electron density on the amine nitrogen.

Causality in Reaction Design: Because the nucleophilicity of the amine is drastically reduced, room-temperature or mild aqueous buffer conditions—which work well for aliphatic or electron-rich aromatic amines—will stall or result in poor conversions. To overcome this high activation energy barrier, the system requires aggressive thermal activation (refluxing glacial acetic acid at 118 °C) or microwave irradiation [2]. The acetic acid serves a dual purpose: it acts as a solvent capable of dissolving the rigid starting materials and functions as the Brønsted acid catalyst required to protonate the methoxy groups of 2,5-DMT, triggering its ring opening into the active carbocation/dialdehyde intermediate [1].

G A 2-Amino-4-nitrobenzoic acid (Deactivated Nucleophile) D Nucleophilic Attack (High Activation Energy) A->D B 2,5-Dimethoxytetrahydrofuran (1,4-Dicarbonyl Surrogate) C Acidic Activation (Ring Opening via AcOH) B->C C->D Active Carbocation E Cyclodehydration (-2 MeOH, -1 H2O) D->E Thermal Energy Required F 4-Nitro-2-pyrrol-1-ylbenzoic acid (Target Product) E->F Aromatization

Mechanistic sequence of the Clauson-Kaas reaction for pyrrole synthesis.

Comparative Synthetic Strategies

When designing the synthetic route for anthranilic acid derivatives [3], chemists must balance yield, scalability, and environmental impact (E-factor). Below is a quantitative comparison of the available methodologies for this specific transformation.

Synthetic MethodReagents / SolventCatalystTemp / TimeExpected YieldScalability / E-Factor
Classical (Recommended) 2,5-DMT, Glacial AcOHAcOH (Self-catalyzed)118 °C / 2–4 h75–85%High / Moderate
Microwave-Assisted 2,5-DMT, Water/AcOHAcOH (Trace)150 °C / 15–30 min80–90%Low / Low (Green)
Mild Aqueous Buffer 2,5-DMT, Acetate BufferNone25 °C / 24 h< 30% (Stalls)Moderate / Low

Note: The mild aqueous buffer method is generally not recommended for this specific substrate due to the deactivating nature of the 4-nitro group.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction progression [4].

Protocol A: Classical Glacial Acetic Acid Route (Scale-Up Friendly)

Reagents:

  • 2-Amino-4-nitrobenzoic acid: 1.0 equivalent (e.g., 10.0 mmol, 1.82 g)

  • 2,5-Dimethoxytetrahydrofuran (2,5-DMT): 1.2 equivalents (12.0 mmol, ~1.55 mL)

  • Glacial Acetic Acid: 15 mL (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-nitrobenzoic acid in 15 mL of glacial acetic acid.

  • Addition: Add 2,5-DMT dropwise to the stirring suspension at room temperature. The mixture will initially appear as a heterogeneous yellow slurry.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 118 °C) using an oil bath. As the temperature rises, the starting material will fully dissolve, and the solution will darken.

  • IPC Monitoring: After 2 hours, sample the reaction. Run a TLC (Eluent: Hexane/Ethyl Acetate 6:4 with 1% Formic Acid) or HPLC. The reaction is self-validating when the distinct bright yellow spot/peak of the starting nitroaniline derivative completely disappears.

  • Quenching: Once conversion is >98%, remove the flask from heat and allow it to cool to ~50 °C. Slowly pour the warm mixture into 100 mL of vigorously stirred crushed ice/water. The highly hydrophobic 4-nitro-2-pyrrol-1-ylbenzoic acid will immediately precipitate as a solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual acetic acid and methanol byproducts.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water to yield the pure product. Dry under high vacuum at 45 °C for 12 hours.

Workflow S1 1. Reagent Mixing Amine + 2,5-DMT in AcOH S2 2. Thermal Activation Reflux at 118°C (2-4 hrs) S1->S2 S3 3. IPC Monitoring TLC/HPLC Confirmation S2->S3 S3->S2 Incomplete S4 4. Quenching Precipitation in Ice-Water S3->S4 Conversion > 98% S5 5. Isolation Vacuum Filtration S4->S5 S6 6. Purification Recrystallization (EtOH/H2O) S5->S6

Standard operational workflow for the synthesis and isolation of the target compound.

Protocol B: Microwave-Assisted Route (Rapid / Discovery Scale)

For researchers needing rapid library generation, microwave irradiation circumvents the kinetic bottleneck of the deactivated amine[2].

  • Charge a 10 mL microwave vial with 2-amino-4-nitrobenzoic acid (1.0 mmol), 2,5-DMT (1.5 mmol), and 4 mL of a 1:1 mixture of Water/Glacial Acetic Acid.

  • Seal the vial and irradiate at 150 °C for 20 minutes (absorbance level set to high).

  • Upon cooling, the product typically crystallizes directly from the reaction matrix. Filter and wash with cold water.

Analytical Characterization

To validate the structural integrity of the synthesized 4-Nitro-2-pyrrol-1-ylbenzoic acid, the following spectroscopic markers should be confirmed:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad −NH2​ singlet (~7.0 ppm). The newly formed pyrrole ring will present two distinct apparent triplets (or multiplets) integrating for 2 protons each, typically around 6.2 ppm (pyrrole β -protons) and 7.1 ppm (pyrrole α -protons). The aromatic protons of the benzoic acid core will shift due to the loss of the electron-donating amine group.

  • IR Spectroscopy: Disappearance of primary amine N-H stretching bands (3300-3500 cm⁻¹) and the presence of a strong carbonyl C=O stretch (~1680-1700 cm⁻¹) and asymmetric/symmetric NO2​ stretches (~1530 and 1350 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Expected [M−H]− in negative ion mode matching the exact mass of the deprotonated target ( C11​H8​N2​O4​ ).

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.Beilstein Journal of Organic Chemistry.
  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.Arkivoc.
  • Access to Fluorazones by Intramolecular Dehydrative Cyclization of Aromatic Tertiary Amides: A Synthetic and Mechanistic Study.The Journal of Organic Chemistry - ACS Publications.
  • 2-(1H-pyrrol-1-yl)benzohydrazide - Synthesis and Clauson-Kaas Protocol.Benchchem.
Exploratory

Physicochemical Properties and Synthetic Methodologies of 4-Nitro-2-pyrrol-1-ylbenzoic Acid (CAS: 66940-03-2)

Executive Summary 4-Nitro-2-pyrrol-1-ylbenzoic acid (CAS: 66940-03-2) is a highly specialized, bifunctional organic building block utilized extensively in medicinal chemistry, materials science, and the synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-2-pyrrol-1-ylbenzoic acid (CAS: 66940-03-2) is a highly specialized, bifunctional organic building block utilized extensively in medicinal chemistry, materials science, and the synthesis of complex heterocyclic pharmacophores[1],[2]. Featuring a unique combination of an electron-withdrawing nitro group, a carboxylic acid moiety, and an N-linked pyrrole ring, this compound offers orthogonal reactivity that makes it an ideal precursor for late-stage functionalization. This technical whitepaper dissects its fundamental physicochemical properties, details a self-validating synthetic protocol governed by the Clauson-Kaas reaction mechanism, and outlines its downstream pharmacological potential.

Molecular Architecture and Physicochemical Profile

Structural Characteristics and Steric Dynamics

The molecular architecture of 4-Nitro-2-pyrrol-1-ylbenzoic acid is defined by a central benzoic acid core. The pyrrole ring is attached at the ortho position (C2) relative to the carboxylic acid, while a strongly electron-withdrawing nitro group occupies the para position (C4) relative to the carboxylic acid.

Causality of Geometric Conformation: The proximity of the bulky N-pyrrole ring to the carboxylic acid group induces severe steric hindrance. To minimize this steric strain, the molecule adopts a non-planar geometry where the pyrrole ring is forced out of the plane of the benzene ring[3]. This orthogonal orientation disrupts extended π -conjugation between the two ring systems, which significantly influences the molecule's UV absorbance profile and limits resonance stabilization between the heterocycle and the core[3]. Furthermore, the strongly electron-withdrawing nature of the para-nitro group inductively and resonance-depletes electron density from the benzoic acid core, effectively lowering the pKa​ of the carboxylic acid relative to unsubstituted benzoic acid.

Quantitative Physicochemical Data

The table below summarizes the core quantitative metrics of the compound, essential for formulation and synthetic planning[1],[4].

PropertyValue / Description
Chemical Formula C₁₁H₈N₂O₄
Molecular Weight 232.19 g/mol
CAS Number 66940-03-2
Appearance Solid (Typically pale yellow to brown powder)
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Nitro oxygens, Carbonyl oxygen, Hydroxyl oxygen)
Rotatable Bonds 2 (Aryl-Pyrrole C-N bond, Aryl-Carboxyl C-C bond)

Synthetic Protocols: The Clauson-Kaas Approach

The most robust and scalable method for synthesizing N-aryl pyrroles is the Clauson-Kaas reaction , a classical methodology first reported in 1952[5],[6]. The synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic acid relies on the condensation of 2-amino-4-nitrobenzoic acid with 2,5-dimethoxytetrahydrofuran.

ClausonKaas A 2-Amino-4-nitrobenzoic acid (Primary Amine) C Glacial Acetic Acid (Solvent & Acid Catalyst) Reflux, 110°C A->C B 2,5-Dimethoxytetrahydrofuran (Masked Dialdehyde) B->C D Intermediate: Succinaldehyde C->D Hydrolysis (- 2 MeOH) E 4-Nitro-2-pyrrol-1-ylbenzoic acid (Target Product) D->E Double Condensation & Cyclization

Fig 1: Synthetic workflow of 4-Nitro-2-pyrrol-1-ylbenzoic acid via the Clauson-Kaas reaction.

Mechanistic Causality of Experimental Choices
  • Why 2,5-dimethoxytetrahydrofuran? Free succinaldehyde is highly unstable and prone to rapid polymerization. 2,5-dimethoxytetrahydrofuran serves as a stable, "masked" equivalent that safely releases the reactive dialdehyde in situ[5],[6].

  • Why Glacial Acetic Acid? Acetic acid acts as both the solvent and a mild acid catalyst. It provides the necessary protons to catalyze the hydrolysis of the furan derivative without being harsh enough to degrade the acid-sensitive pyrrole product[5]. Furthermore, its boiling point (~118°C) is ideal for the thermal energy required to drive the cyclization.

  • Why Reflux? The starting amine (2-amino-4-nitrobenzoic acid) exhibits significantly reduced nucleophilicity due to the strong electron-withdrawing effect of the para-nitro group. Elevated temperatures are mandatory to overcome this high activation energy barrier[6].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system to ensure high yield and purity.

  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitrobenzoic acid (1.0 equivalent) and glacial acetic acid (approx. 10 volumes relative to the amine).

  • Activation: Dropwise, add 2,5-dimethoxytetrahydrofuran (1.1 to 1.2 equivalents). Validation: A slight color change may occur as the furan begins to hydrolyze into succinaldehyde.

  • Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 110°C for 2 to 4 hours.

    • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The reaction is deemed complete when the distinct, highly polar yellow spot of the starting amine disappears, replaced by a less polar, UV-active product spot.

  • Precipitation: Allow the mixture to cool to room temperature, then pour it slowly into vigorously stirred ice-cold distilled water (approx. 30 volumes).

    • Validation: The product will immediately crash out as a pale yellow/brown precipitate. This occurs because the protonated carboxylic acid and the hydrophobic aryl-pyrrole system drastically reduce the molecule's aqueous solubility.

  • Isolation & Purification: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove residual acetic acid, and dry under a high vacuum. If necessary, recrystallize from an ethanol/water mixture to achieve >98% purity.

Chemical Reactivity and Pharmacological Potential

The strategic placement of three distinct functional groups (Nitro, Carboxyl, Pyrrole) allows for orthogonal, late-stage functionalization, making this compound a highly prized intermediate in drug discovery.

Reactivity Core 4-Nitro-2-pyrrol-1-ylbenzoic acid NitroRed Nitro Reduction (Pd/C, H2 or SnCl2) Core->NitroRed Chemoselective Reduction CarboxylCoupling Amidation / Esterification (HATU, DIPEA, R-NH2) Core->CarboxylCoupling Carboxyl Activation AminoDeriv 4-Amino-2-pyrrol-1-ylbenzoic acid (Key Pharmacophore) NitroRed->AminoDeriv AminoDeriv->CarboxylCoupling Orthogonal Functionalization AmideDeriv Target Amide/Ester Derivatives (Drug Candidates) CarboxylCoupling->AmideDeriv

Fig 2: Downstream pharmacological functionalization pathways of the core molecule.

  • Chemoselective Nitro Reduction: The nitro group can be cleanly reduced to a primary amine using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (e.g., SnCl₂). This yields 4-amino-2-pyrrol-1-ylbenzoic acid, a scaffold frequently utilized in the synthesis of kinase inhibitors and advanced heterocyclic libraries.

  • Carboxyl Activation: The carboxylic acid serves as a versatile handle for amidation or esterification. Utilizing standard peptide coupling reagents (such as HATU or EDC/HOBt in the presence of DIPEA), the acid can be coupled with various primary or secondary amines to generate targeted drug candidates.

Analytical Characterization Standards

To definitively confirm the structural integrity of 4-Nitro-2-pyrrol-1-ylbenzoic acid post-synthesis, the following analytical benchmarks should be observed[3]:

  • ¹H-NMR Spectroscopy (DMSO-d₆):

    • Carboxylic Acid Proton: Expected as a broad, highly deshielded singlet at approximately δ 13.0 ppm.

    • Aromatic Protons (Benzene Ring): Multiplets in the range of δ 7.8 - 8.5 ppm, heavily deshielded due to the adjacent nitro group.

    • Pyrrole Protons: The characteristic signature of the N-linked pyrrole appears as two distinct sets of signals: the α -protons (H-2/H-5) around δ 7.0 - 7.2 ppm, and the β -protons (H-3/H-4) around δ 6.2 - 6.4 ppm.

  • Mass Spectrometry (ESI-MS): When operated in negative ion mode, the spectrum will display a dominant [M−H]− pseudo-molecular ion peak at m/z 231, corresponding to the deprotonated carboxylic acid.

References

  • cmxx.com. "4-硝基-2-(1H-吡咯-1-基)-苯甲酸_CAS:66940-03-2". URL:[Link]

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 728521, 2-(1H-pyrrol-1-yl)benzoic acid". URL:[Link]

  • Singh, D. K., & Kumar, R. (2023). "Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 19, 928-955. URL:[Link]

  • Royal Society of Chemistry. "17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction". URL:[Link]

Sources

Foundational

Spectroscopic Profiling and Analytical Workflows for 4-Nitro-2-(1H-pyrrol-1-yl)benzoic Acid

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound Identity: 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 66940-03-2) Executive Summary & Chemical Rationale 4-Nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound Identity: 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 66940-03-2)

Executive Summary & Chemical Rationale

4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid is a highly functionalized intermediate frequently utilized in the synthesis of complex pharmaceutical scaffolds, including pyrrolobenzodiazepines (PBDs) and targeted kinase inhibitors. The molecule features a highly polarized push-pull electronic system: a strongly electron-withdrawing nitro group at the C4 position, a carboxylic acid at C1, and a sterically bulky, moderately electron-donating pyrrole ring at C2.

Understanding the spectroscopic signature of this compound requires analyzing its non-planar geometry. Due to severe steric clashing between the ortho-carboxylic acid and the adjacent pyrrole ring, the pyrrole moiety is forced out of the coplanar alignment with the benzene ring. This conformational restriction disrupts extended π -conjugation, heavily influencing both the Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies.

Self-Validating Spectroscopic Protocols

To ensure absolute trustworthiness and reproducibility, the following analytical workflows are designed as closed-loop, self-validating systems. Every data point must be cross-verified against internal standards and precursor absence.

High-Resolution NMR Acquisition Protocol

Causality Check: DMSO-d6 is selected over CDCl3 due to the high polarity of the carboxylic acid and the nitro group, which severely limits solubility in non-polar solvents.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

  • System Calibration: Lock the spectrometer (400 MHz for 1 H, 100 MHz for 13 C) to the deuterium frequency of DMSO. Use Tetramethylsilane (TMS) at 0.00 ppm as the primary internal reference.

  • Self-Validation Step: Verify the residual DMSO pentet at 2.50 ppm. Assess the HDO peak at ~3.33 ppm; if this peak is heavily broadened or shifted, the solvent is excessively wet, which will artificially suppress the carboxylic acid proton signal via rapid exchange.

  • Acquisition Parameters: For 1 H NMR, use a relaxation delay (D1) of at least 2.0 seconds to ensure accurate integration of the highly deshielded, slowly relaxing -COOH proton[2].

ATR-FTIR Solid-State Protocol

Causality Check: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture absorption (which obscures the O-H stretch) and to avoid potential ion-exchange reactions with the carboxylic acid.

  • Background Validation: Clean the diamond crystal with isopropanol. Run a 32-scan background spectrum to explicitly subtract atmospheric CO 2​ and water vapor.

  • Sample Application: Apply 2-3 mg of the crystalline solid directly onto the crystal. Apply consistent anvil pressure to ensure uniform optical contact.

  • Acquisition: Record 64 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

LC-HRMS (ESI) Protocol
  • Chromatography: Elute using a reverse-phase C18 column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid to maintain the protonated state of the analyte during separation).

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative mode (ESI-). The highly acidic -COOH group readily deprotonates, providing a much stronger and cleaner signal [M-H] than positive mode [M+H] + .

Quantitative Spectroscopic Data

The following tables summarize the standard theoretical and empirically derived spectroscopic profile for 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid, assuming >98% purity.

Table 1: 1 H NMR Data (400 MHz, DMSO-d6)
Position / AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
-COOH 13.50Broad singlet (br s)-1H
C3-H (Benzene)8.35Doublet (d)2.21H
C5-H (Benzene)8.25Doublet of doublets (dd)8.5, 2.21H
C6-H (Benzene)8.05Doublet (d)8.51H
C2', C5'-H (Pyrrole α )7.15Triplet (t)2.12H
C3', C4'-H (Pyrrole β )6.35Triplet (t)2.12H
Table 2: 13 C NMR Data (100 MHz, DMSO-d6)
Carbon PositionChemical Shift ( δ , ppm)Functional Environment
C=O 165.5Carboxylic acid carbonyl
C4 148.5Aromatic C attached to -NO 2​
C2 140.2Aromatic C attached to Pyrrole Nitrogen
C1 132.0Aromatic C attached to -COOH
C6 131.5Aromatic C-H (ortho to COOH)
C5 122.8Aromatic C-H (ortho to NO 2​ )
C2', C5' 121.5Pyrrole α -carbons
C3 119.5Aromatic C-H (between Pyrrole and NO 2​ )
C3', C4' 110.2Pyrrole β -carbons
Table 3: IR & HRMS Data
TechniqueKey Signals / ValuesAssignment / Interpretation
ATR-FTIR 3100–2500 cm −1 Broad O-H stretch (Carboxylic acid dimer)
ATR-FTIR 1695 cm −1 Strong C=O stretch
ATR-FTIR 1525 cm −1 , 1345 cm −1 Asymmetric and Symmetric -NO 2​ stretches
ATR-FTIR 730 cm −1 Pyrrole ring out-of-plane C-H deformation
HRMS (ESI-) m/z 231.0411[M-H] (Calculated for C 11​ H 7​ N 2​ O 4​ : 231.0411)

Data Interpretation & Structural Causality

The spectroscopic data provides a direct readout of the molecule's internal electronic conflicts.

NMR Causality: The C3 proton on the benzene ring is exceptionally deshielded ( δ 8.35 ppm). This is caused by the combined anisotropic effect of the adjacent nitro group and the inductive electron-withdrawing effect of the pyrrole nitrogen. Furthermore, the splitting pattern is a self-validating proof of substitution: C3 appears as a fine doublet ( J=2.2 Hz) because it only exhibits meta-coupling with C5. C5 appears as a doublet of doublets due to ortho-coupling with C6 ( J=8.5 Hz) and meta-coupling with C3.

The pyrrole protons ( δ 7.15 and 6.35 ppm) are shifted slightly downfield compared to a free, unsubstituted pyrrole. Because the nitrobenzoic acid moiety is highly electron-deficient, it inductively pulls electron density away from the pyrrole ring through the C-N bond, deshielding the pyrrole protons [3].

IR Causality: In the IR spectrum, the absence of a primary amine doublet (typically found at 3500–3300 cm −1 in the 2-amino-4-nitrobenzoic acid starting material) and the presence of the 730 cm −1 pyrrole deformation band serves as the primary binary indicator that the Clauson-Kaas cyclization was successful [1].

Synthetic & Analytical Workflow

The standard generation of this compound relies on the Clauson-Kaas reaction, reacting an aniline derivative with 2,5-dimethoxytetrahydrofuran. The workflow below maps the transformation and the subsequent analytical checkpoints.

G SM 2-Amino-4-nitrobenzoic acid (Precursor) Reaction Cyclization (Acidic Buffer, Reflux) SM->Reaction Reagent 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas) Reagent->Reaction Product 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (Target) Reaction->Product -2 MeOH, -2 H2O Validation Spectroscopic Validation (NMR, IR, MS) Product->Validation Quality Control

Workflow for the synthesis and analytical validation of 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid.

References

  • Silveira, C. C., Fortes, M. P., & Mendes, S. R. (2012). Cerium (III) Chloride as a Catalyst in the Clauson-Kaas Reaction: Synthesis and Reactivity of N-Aryl-2-thiocyanatopyrroles. Current Organic Chemistry, 16(12), 1540-1548.[Link]

  • Slesarchuk, N., et al. (2024). On the mechanism of sp2 C–H borylation using ortho-N-substituted pyridinium cations. RSC Advances, 14, 14100-14108.[Link]

  • Friebolin, H. (2021). 2D NMR SPECTROSCOPY: 1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. ResearchGate.[Link]

Exploratory

The Discovery, Synthesis, and Pharmacological Trajectory of 4-Nitro-2-pyrrol-1-ylbenzoic Acid

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized building blocks. 4-Nitro-2-(1H-pyrrol-1-yl)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized building blocks. 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 66940-03-2), often abbreviated as 4-NPBA, represents a critical intersection of two privileged pharmacophores: the electron-deficient nitrobenzoic acid and the electron-rich pyrrole ring. While not a standalone active pharmaceutical ingredient (API), 4-NPBA is a foundational intermediate. Its discovery and historical utilization trace back to the evolution of N-arylpyrrole synthesis, serving as a strategic hub for developing tricyclic scaffolds such as pyrrolo[1,2-a]quinoxalines—potent agents in oncology and neuropharmacology.

This whitepaper provides an in-depth technical analysis of 4-NPBA, detailing its physicochemical profile, the mechanistic rationale behind its synthesis, and its downstream applications in drug discovery.

Historical Context: The Evolution of N-Arylpyrroles

The history of 4-NPBA is deeply intertwined with the development of pyrrole synthesis methodologies. Early attempts to synthesize N-arylpyrroles via the classic Paal-Knorr condensation often required harsh conditions that were incompatible with sensitive functional groups like carboxylic acids.

The breakthrough came in 1952 with the Clauson-Kaas reaction , which utilized 2,5-dimethoxytetrahydrofuran as a stable, masked equivalent of succinaldehyde. This innovation allowed chemists to synthesize N-arylpyrroles under mildly acidic conditions. 4-NPBA was conceptualized as researchers sought to build highly functionalized anthranilic acid analogs. By placing a nitro group at the 4-position, chemists created a strategic placeholder that could be later reduced to an amine, enabling intramolecular cyclization with the adjacent carboxylic acid. This precise spatial arrangement (ortho-pyrrole, para-nitro relative to the carboxylate) makes 4-NPBA an indispensable precursor for fused heterocyclic drug discovery.

Chemical Identity and Physicochemical Profiling

Understanding the physical parameters of 4-NPBA is critical for optimizing reaction conditions and predicting its behavior in biological assays. The compound exhibits significant steric hindrance between the pyrrole ring and the ortho-carboxylic acid, forcing the pyrrole out of the benzoic acid's plane.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of 4-NPBA, consolidated from commercial chemical databases .

ParameterValue / Description
Chemical Name 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid
CAS Registry Number 66940-03-2
Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
Structural Class N-Arylpyrrole / Nitrobenzoic Acid
Physical Appearance Pale yellow to brown crystalline solid
Solubility Profile Soluble in DMSO, DMF, and Methanol; Insoluble in Water
Primary Downstream Derivative 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 337913-58-3)

Synthetic Methodology: The Clauson-Kaas Approach

The synthesis of 4-NPBA is achieved via a modified Clauson-Kaas condensation. As a Senior Application Scientist, it is vital to emphasize that successful synthesis requires precise control over the acidic environment to manage the hydrolysis of the furan derivative without decarboxylating the benzoic acid.

Experimental Protocol: Synthesis of 4-NPBA

Objective: To synthesize 4-NPBA from 2-amino-4-nitrobenzoic acid with high regioselectivity and yield.

Step-by-Step Methodology & Causality:

  • Initiation & Solvation: Suspend 1.0 equivalent of 2-amino-4-nitrobenzoic acid in glacial acetic acid (approx. 10 mL/g of substrate) at room temperature.

    • Causality: Glacial acetic acid serves a dual purpose. It acts as an excellent solvent for the polar nitro-amine precursor and functions as the essential acid catalyst required to initiate the reaction.

  • Reagent Addition: Dropwise add 1.2 equivalents of 2,5-dimethoxytetrahydrofuran to the stirring suspension.

    • Causality: The dropwise addition prevents rapid, uncontrolled exothermic hydrolysis of the acetal, ensuring a steady generation of the reactive 1,4-dicarbonyl intermediate (succinaldehyde).

  • Thermal Activation (Reflux): Elevate the reaction temperature to 110°C and maintain reflux for 2 to 4 hours.

    • Causality: The thermal energy is critical to overcome the high activation energy barrier caused by the steric bulk of the ortho-carboxylic acid. It drives the double condensation and subsequent dehydration to aromatize the newly formed pyrrole ring.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3).

    • System Validation: The reaction is complete when the bright yellow suspension (characteristic of the nitroaniline precursor) transitions into a dark, homogeneous solution, and the highly polar, low-Rf starting material spot is entirely replaced by a higher-Rf, UV-active product spot.

  • Precipitation & Quenching: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold distilled water.

    • Causality: The abrupt shift in solvent polarity forces the hydrophobic N-arylpyrrole to precipitate out of solution, while unreacted polar byproducts and acetic acid remain dissolved in the aqueous phase.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid, and dry under a high vacuum to yield crude 4-NPBA.

G A 2-Amino-4-nitrobenzoic acid D Reflux (110°C) A->D B 2,5-Dimethoxytetrahydrofuran B->D C Glacial Acetic Acid C->D Acid Catalyst E 4-Nitro-2-pyrrol-1-ylbenzoic acid D->E Clauson-Kaas Condensation

Fig 1: Clauson-Kaas synthesis workflow for 4-Nitro-2-pyrrol-1-ylbenzoic acid.

Downstream Applications: A Hub for Advanced Therapeutics

The true value of 4-NPBA lies in its structural latency. Structurally related compounds, such as 2-(1H-pyrrol-1-yl)benzoic acid , lack the functional handle provided by the nitro group.

In drug development, the 4-nitro group of 4-NPBA is subjected to catalytic hydrogenation (e.g., Pd/C, H2) to yield 4-amino-2-(1H-pyrrol-1-yl)benzoic acid . This transformation converts an electron-withdrawing, deactivating group into a highly nucleophilic amine.

Pharmacological Trajectory

Once reduced, the resulting intermediate undergoes intramolecular amide coupling or condensation with various electrophiles. This cyclization yields pyrrolo[1,2-a]quinoxalines and related tricyclic systems. These scaffolds are classified as "privileged structures" in pharmacology because their planar, electron-rich nature allows them to:

  • Intercalate DNA: Disrupting replication in rapidly dividing oncology targets.

  • Inhibit Kinases: Fitting precisely into the ATP-binding pockets of overactive kinases (e.g., PI3K or Tyrosine kinases) due to their rigid hydrogen-bonding networks.

Pathway N1 4-Nitro-2-pyrrol-1-ylbenzoic acid N2 Catalytic Hydrogenation (Pd/C) N1->N2 NO2 Reduction N3 4-Amino-2-pyrrol-1-ylbenzoic acid N2->N3 N4 Intramolecular Cyclization N3->N4 Amide Coupling N5 Pyrrolo[1,2-a]quinoxaline Scaffolds N4->N5 N6 Target APIs (Kinase Inhibitors) N5->N6 Pharmacological Evaluation

Fig 2: Pharmacological trajectory from 4-NPBA to target active pharmaceutical ingredients.

Conclusion

4-Nitro-2-pyrrol-1-ylbenzoic acid is a masterclass in rational chemical design. By leveraging the robust Clauson-Kaas methodology, chemists can synthesize a molecule that perfectly positions a reactive carboxylic acid, a modifiable nitro group, and an electron-rich pyrrole. For drug development professionals, mastering the synthesis and downstream manipulation of 4-NPBA unlocks direct pathways to some of the most potent heterocyclic scaffolds in modern medicine.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 667-670.[Link]

Foundational

The Therapeutic Horizon of Nitro-Pyrrolomycins: From Natural Protonophores to Engineered Antimicrobial and Anticancer Agents

Introduction: The Pyrrolomycin Scaffold Pyrrolomycins (PMs) are a class of polyhalogenated secondary metabolites originally isolated from Streptomyces and Actinosporangium species[1],[2]. They possess a broad spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolomycin Scaffold

Pyrrolomycins (PMs) are a class of polyhalogenated secondary metabolites originally isolated from Streptomyces and Actinosporangium species[1],[2]. They possess a broad spectrum of biological activities, including potent antimicrobial, antibiofilm, anthelmintic, and immune-modulatory properties[2]. Despite their nanomolar efficacy against Gram-positive pathogens, the clinical translation of natural PMs (such as PM-C and PM-D) has been severely bottlenecked by their high cytotoxicity, primarily driven by the heavy halogenation (chlorine and bromine) of the pyrrolic nucleus[3].

To circumvent this limitation, medicinal chemists have pioneered the synthesis of nitro-pyrrolomycins (nitro-PMs) . By selectively replacing the halogen atoms at the three positions of the pyrrolic ring with nitro (-NO2) groups, researchers have successfully engineered analogs that retain or enhance biological activity while significantly widening the therapeutic window[3].

Core Mechanism of Action: Protonophoric Uncoupling

The primary bactericidal and cytotoxic mechanism of the pyrrolomycin class is their function as potent natural protonophores. Unlike target-specific antibiotics (e.g., beta-lactams), PMs physically translocate protons across biological membranes[4].

  • Membrane Depolarization : PMs act as weak lipophilic acids. They diffuse across the lipid bilayer in their protonated state, release the proton in the alkaline interior, and return to the extracellular space in their anionic state. This cyclic process rapidly dissipates the proton motive force (PMF)[4].

  • Oxidative Phosphorylation Uncoupling : The collapse of the PMF halts ATP synthase activity, effectively uncoupling oxidative phosphorylation and leading to rapid cellular energy depletion and death. Electrophysiological studies on artificial bilayer lipid membranes demonstrate that PMs are an order of magnitude more potent than the classic uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone)[4].

  • Secondary Targets : Beyond protonophoric action, specific PM derivatives exhibit strong binding affinity to Sortase A (SrtA), a transpeptidase critical for anchoring surface proteins to the Gram-positive peptidoglycan, thereby disrupting biofilm formation[5].

MOA PM Nitro-Pyrrolomycin Membrane Bacterial Cell Membrane PM->Membrane Lipophilic entry SrtA Sortase A Inhibition PM->SrtA Binding affinity Proton Proton Translocation (Protonophoric Effect) Membrane->Proton Acts as weak acid Grad Disruption of Proton Motive Force Proton->Grad ATP Uncoupling of Oxidative Phosphorylation Grad->ATP Death Bacterial Cell Death ATP->Death Biofilm Biofilm Disruption SrtA->Biofilm Biofilm->Death Increased susceptibility

Diagram illustrating the dual mechanism of action of nitro-pyrrolomycins.

The Nitro-Substitution Strategy: Pharmacological Rationale

The integration of the nitro group is a classic bioisosteric strategy in medicinal chemistry. In the context of pyrrolomycins, the nitro substitution achieves three critical physicochemical shifts[3]:

  • Tuning of pKa and Lipophilicity : The strong electron-withdrawing nature of the nitro group tunes the pKa of the pyrrole amine, optimizing the protonation/deprotonation cycle required for efficient protonophoric shuttling at physiological pH.

  • Steric Hindrance and Narcotic Effect : The spatial geometry of the nitro groups alters the molecule's interaction with the lipid bilayer, inducing a localized "narcotic effect" within the cellular membrane that destabilizes bacterial integrity without indiscriminately lysing mammalian cells[3].

  • Reduction of Halogen-Mediated Toxicity : Removing heavy halogens reduces off-target oxidative stress and non-specific protein alkylation, drastically lowering toxicity in normal mammalian epithelial cells[3].

Biological Activities of Nitro-Pyrrolomycins

Extensive in vitro profiling highlights the dual-action potential of nitro-PMs as both anti-infective and antineoplastic agents[3].

  • Antibacterial Efficacy : Nitro-PMs demonstrate superior Minimal Bactericidal Concentrations (MBC) against Gram-positive (Staphylococcus aureus) and, notably, Gram-negative (Pseudomonas aeruginosa) pathogens compared to natural PM-C. For instance, specific positional isomers (like compound 5c) act as hit compounds against S. aureus, while others (compound 5d) show targeted efficacy against P. aeruginosa[3].

  • Anticancer Properties : Nitro-PMs actively inhibit the proliferation of solid tumor cell lines, including colon (HCT116) and breast (MCF-7) cancers. This is likely due to the heightened metabolic demand and altered mitochondrial membrane potential of cancer cells, making them highly susceptible to protonophoric uncoupling[3].

  • Improved Safety Profile : When tested against normal epithelial cells (hTERT RPE-1), nitro-PMs exhibit significantly lower toxicity levels than their natural halogenated counterparts, establishing a viable therapeutic index[3].

Comparative Activity Summary
ParameterNatural Pyrrolomycins (e.g., PM-C)Synthetic Nitro-Pyrrolomycins (e.g., 5c, 5d)
Structural Modifiers High Halogenation (Chlorine/Bromine)Halogens replaced with Nitro (-NO2) groups
Antibacterial Spectrum Primarily Gram-positiveBroadened (Gram-positive & Gram-negative)
Anticancer Activity High (but highly toxic to normal cells)High (Active against HCT116 and MCF-7)
Epithelial Cytotoxicity Severe (Low Therapeutic Index)Significantly Reduced (High Therapeutic Index)
Mechanism of Action Protonophoric UncouplingProtonophoric Uncoupling + Narcotic Effect

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of novel nitro-PMs, the following self-validating experimental workflows must be employed to ensure data integrity and mechanistic accuracy.

Workflow Synth Synthesis of Nitro-PMs InVitro In Vitro Antimicrobial (MIC/MBC Assays) Synth->InVitro Tox Cytotoxicity & Anticancer (MTT Assay) Synth->Tox Mech Mechanism Validation (Membrane Depolarization) InVitro->Mech Active hits Lead Lead Compound Selection Mech->Lead Tox->Lead High Therapeutic Index

Experimental workflow for the biological validation of synthesized nitro-PMs.

Protocol 1: Membrane Depolarization Assay (Protonophoric Validation)

Causality: To confirm that the nitro-PM retains protonophoric activity, we measure the dissipation of the bacterial membrane potential using the potentiometric fluorescent probe DiOC2(3).

  • Step 1 : Grow S. aureus cultures to the mid-logarithmic phase (OD600 = 0.5). Wash and resuspend in a HEPES-buffered saline solution to prevent media components (like albumin) from sequestering the highly lipophilic nitro-PMs[4].

  • Step 2 : Load cells with 30 µM DiOC2(3) for 15 minutes in the dark. In polarized cells, the dye forms aggregates emitting red fluorescence.

  • Step 3 : Aliquot the cell suspension into a 96-well black microtiter plate. Establish baseline fluorescence (Ex: 480 nm, Em: 500 nm for green; Em: 610 nm for red).

  • Step 4 : Inject the nitro-PM at 1x, 2x, and 4x the MIC.

  • Step 5 (Self-Validation) : Simultaneously run a vehicle control (DMSO) and a positive control (10 µM CCCP). The assay is only valid if CCCP triggers an immediate, sharp drop in the red/green fluorescence ratio, indicating depolarization.

  • Step 6 : Record the red/green fluorescence ratio continuously for 30 minutes. A rapid decrease in the ratio confirms protonophoric uncoupling.

Protocol 2: MIC/MBC Determination with Efflux Pump Considerations

Causality: Gram-negative bacteria often exhibit intrinsic resistance to lipophilic molecules via RND-family efflux pumps (e.g., AcrAB-TolC). To determine true target efficacy versus efflux susceptibility, assays must utilize efflux-deficient mutants[4].

  • Step 1 : Prepare standard broth microdilution plates using cation-adjusted Mueller-Hinton broth.

  • Step 2 : Serially dilute the nitro-PM from 64 µg/mL to 0.015 µg/mL.

  • Step 3 : Inoculate with 5 × 10^5 CFU/mL of wild-type E. coli and an isogenic ΔtolC mutant strain.

  • Step 4 (Self-Validation) : Include Erythromycin as a control. The ΔtolC strain should show a >16-fold decrease in Erythromycin MIC compared to wild-type, validating the efflux-deficient phenotype.

  • Step 5 : Incubate at 37°C for 18 hours. The MIC is the lowest concentration with no visible growth.

  • Step 6 : Plate 10 µL from clear wells onto agar to determine the MBC (99.9% kill). If the nitro-PM shows high activity in the ΔtolC mutant but not the wild-type, the compound is active but subject to efflux, requiring co-administration with an efflux pump inhibitor.

Protocol 3: Cytotoxicity and Therapeutic Index (TI) Profiling

Causality: The primary goal of nitro-substitution is reducing halogen-mediated cytotoxicity. We use the MTT assay to calculate the Therapeutic Index (IC50 normal / IC50 cancer).

  • Step 1 : Seed HCT116 (colon cancer), MCF-7 (breast cancer), and hTERT RPE-1 (normal epithelial) cells in 96-well plates at 5 × 10^3 cells/well. Incubate for 24 hours.

  • Step 2 : Treat cells with a concentration gradient of the nitro-PM (0.1 µM to 100 µM) for 48 hours.

  • Step 3 : Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Step 4 : Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Step 5 (Self-Validation) : Include Doxorubicin as a positive cytotoxic control. Calculate the IC50 using non-linear regression.

  • Step 6 : Calculate the Therapeutic Index (TI = IC50 hTERT RPE-1 / IC50 Cancer Cell Line). A TI > 10 indicates a highly promising safety profile.

Future Perspectives in Drug Development

Nitro-pyrrolomycins represent a highly tunable scaffold. Future development pipelines should focus on:

  • Synergistic Combinations : Combining nitro-PMs with mTOR inhibitors (e.g., temsirolimus) has shown promise in amplifying antitumoral efficacy[3].

  • Formulation Enhancements : Given their high lipophilicity, encapsulating nitro-PMs in liposomal or nanoparticle delivery systems could further improve their bioavailability and systemic safety profile.

Sources

Exploratory

Electron-withdrawing effects in nitrobenzoic acids

Modulating Molecular Acidity: Electron-Withdrawing Effects in Nitrobenzoic Acids and Their Applications in Drug Development Executive Summary The precise modulation of molecular acidity is a cornerstone of rational drug...

Author: BenchChem Technical Support Team. Date: March 2026

Modulating Molecular Acidity: Electron-Withdrawing Effects in Nitrobenzoic Acids and Their Applications in Drug Development

Executive Summary

The precise modulation of molecular acidity is a cornerstone of rational drug design and physical organic chemistry. The introduction of a nitro group ( −NO2​ ) onto a benzoic acid scaffold fundamentally alters its physicochemical properties, transforming its ionization profile, lipophilicity, and biological reactivity. This technical guide explores the mechanistic causality behind the electron-withdrawing effects of nitrobenzoic acid isomers, examines their critical role in modern pharmacophore development, and provides a self-validating experimental protocol for quantifying these shifts via potentiometric titration.

Mechanistic Foundations: Inductive, Resonance, and Steric Effects

The acidity of a carboxylic acid is dictated by the thermodynamic stability of its conjugate base (the carboxylate anion). The −NO2​ group is a profoundly strong electron-withdrawing moiety that stabilizes this anion through distinct, position-dependent electronic mechanisms[1].

  • The Inductive Effect ( −I ): Driven by the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density through the sigma ( σ ) bond framework. Because inductive forces decay rapidly with distance, this stabilizing pull is strongest at the ortho position, moderate at the meta position, and weakest at the para position[2].

  • The Resonance Effect ( −R ): The nitro group delocalizes the negative charge of the conjugate base through the pi ( π ) electron system. Crucially, resonance stabilization is strictly position-dependent. When drawing the resonance structures for the intermediate anion, the positive charge generated by the −NO2​ group falls on the ortho and para carbons. Consequently, the resonance effect operates strongly in 2-nitrobenzoic and 4-nitrobenzoic acids, but is entirely absent in 3-nitrobenzoic (meta) acid[1][3].

  • The "Ortho Effect" (Steric Hindrance): 2-nitrobenzoic acid exhibits an anomalously low pKa​ . The bulky nitro group sterically clashes with the adjacent carboxyl group, forcing the carboxylate moiety to rotate out of the plane of the benzene ring. This physical distortion breaks the orbital conjugation between the ring and the carboxylate, preventing the ring from donating electron density and localizing the electron deficiency, thereby massively stabilizing the anion upon deprotonation[1][4].

G Nitro Nitro Group (-NO2) Electron-Withdrawing Moiety Ortho Ortho Position (-I, -R, Steric Effect) Nitro->Ortho Meta Meta Position (-I only) Nitro->Meta Para Para Position (-I, -R) Nitro->Para pKaO pKa ~2.17 Strongest Acidity Ortho->pKaO pKaM pKa ~3.45 Weakest Nitro Isomer Meta->pKaM pKaP pKa ~3.41 Intermediate Acidity Para->pKaP

Caption: Logical mapping of nitro group position to electronic effects and pKa.

Quantitative Analysis of Acidity

The interplay of these electronic and steric forces results in a predictable hierarchy of acidity, summarized in the table below. A lower pKa​ denotes a higher dissociation constant and a stronger acid[2][5].

CompoundSubstituent PositionInductive Effect ( −I )Resonance Effect ( −R )Steric (Ortho) EffectExperimental pKa​
Benzoic Acid NoneAbsentAbsentAbsent~4.20
3-Nitrobenzoic Acid MetaYes (Moderate)NoNo~3.45
4-Nitrobenzoic Acid ParaYes (Weak)YesNo~3.41
2-Nitrobenzoic Acid OrthoYes (Strong)YesYes~2.17

Therapeutic Implications: pKa​ Modulation in Drug Design

The strategic placement of electron-withdrawing groups on benzoic acid scaffolds is not merely an academic exercise; it is a vital tool in medicinal chemistry for optimizing pharmacokinetics and target engagement.

Antitubercular Prodrug Development: Mycobacterium tuberculosis (Mtb) possesses a highly lipophilic, impermeable cell envelope. To bypass this barrier, researchers synthesize lipophilic ester prodrugs of nitrobenzoic acids. Once inside the mycobacterium, endogenous esterases hydrolyze the prodrug to liberate the active weak acid. Studies demonstrate that the pKa​ of the liberated acid is critical to its efficacy. Esters yielding highly acidic derivatives, such as 4-nitrobenzoic acid ( pKa​ 3.4) and 3,5-dinitrobenzoic acid ( pKa​ 2.77), exhibit remarkably stronger antitubercular activity compared to unsubstituted variants. The highly stabilized, electron-deficient conjugate base is uniquely capable of disrupting internal mycobacterial processes and inhibiting key flavoenzymes like DprE1[6][7][8].

Kinase Hinge Binding and Bioisosterism: In the development of kinase inhibitors (e.g., targeting Protein Kinase A), 4-nitrobenzoic acid has been identified as a highly effective bioisostere for carboxamide groups. The electron-withdrawing nitro group shifts the pKa​ of the benzoic acid into a specific range (3–4) that ensures the molecule maintains the exact hydrogen-bond donor/acceptor geometry required to bind to the kinase hinge region in its neutral state. This demonstrates how precise pKa​ tuning can hijack natural binding pockets[9].

Experimental Protocol: pKa​ Determination via Potentiometric Titration

To accurately quantify the electron-withdrawing effects of nitro substitutions, potentiometric titration is the gold standard. The following protocol is designed as a self-validating system, utilizing primary standards to eliminate systemic errors caused by titrant degradation or solvent non-ideality.

Rationale for Experimental Choices:

  • Primary Standardization: Sodium hydroxide ( NaOH ) is hygroscopic and absorbs atmospheric CO2​ , altering its molarity. We mandate standardizing NaOH against Potassium Hydrogen Phthalate (KHP), a highly pure, stable primary standard, to ensure absolute titrant accuracy[10].

  • Co-Solvent System: Nitrobenzoic acids exhibit poor aqueous solubility. Undissolved particulates will cause severe stoichiometric errors. Utilizing a 10–30% v/v Acetonitrile-Water mixture ensures complete dissolution while allowing for reproducible IUPAC-standardized pH measurements[10][11].

Step-by-Step Methodology:

  • Standardization of Titrant: Dry KHP at 110°C for 2 hours. Weigh exactly 0.2000 g of KHP and dissolve in 50 mL of deionized water. Titrate with ~0.1 M NaOH using phenolphthalein indicator to determine the exact molarity of the NaOH [10].

  • Electrode Calibration: Calibrate the glass pH electrode using fresh, standard IUPAC buffer solutions (pH 4.01, 7.00, and 10.01) to establish the Nernstian slope ( s ) and standard electromotive force ( ) of the cell[11].

  • Sample Preparation: Prepare a 0.01 M solution of the target nitrobenzoic acid isomer in a 20% v/v Acetonitrile-Water solvent system to guarantee complete solvation[11].

  • Potentiometric Titration: Submerge the calibrated pH electrode into the sample solution under constant magnetic stirring. Add the standardized 0.1 M NaOH in 0.5 mL increments (reducing to 0.1 mL increments near the expected equivalence point). Allow the potential to stabilize after each addition and record the pH[10].

  • Data Processing: Plot the first derivative of the pH with respect to volume ( ΔpH/ΔV ) to precisely locate the equivalence point. According to the Henderson-Hasselbalch equation, the pKa​ is equal to the pH of the solution at exactly half the equivalence point volume[10][11].

Workflow Step1 1. Standardization Titrate KHP with NaOH Step2 2. Calibration Standardize pH Electrode Step1->Step2 Step3 3. Sample Prep Dissolve Acid in Solvent Step2->Step3 Step4 4. Potentiometric Titration Record pH vs. Volume Step3->Step4 Step5 5. Data Analysis Extract pKa at Half-Equivalence Step4->Step5

Caption: Self-validating potentiometric titration workflow for pKa determination.

Sources

Foundational

Structural Characterization and Synthetic Utility of 4-Nitro-2-pyrrol-1-ylbenzoic Acid: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are the foundation of novel Active Pharmaceutical Ingredients (APIs). 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are the foundation of novel Active Pharmaceutical Ingredients (APIs). 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 66940-03-2; NSC 250622) is a critical synthetic intermediate characterized by its precise chemical formula (C11H8N2O4) and a molecular weight of 232.19 g/mol .

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth guide to the physicochemical profiling, synthesis, and downstream biological application of this molecule. By leveraging its unique push-pull electronic architecture—an electron-withdrawing nitro group paired with an electron-rich pyrrole ring—chemists can access privileged fused-ring scaffolds such as pyrroloquinoxalines, which are highly sought after in oncology and kinase inhibition.

Physicochemical Profiling & Molecular Architecture

The molecular architecture of 4-Nitro-2-pyrrol-1-ylbenzoic acid presents a tri-substituted benzene ring. The ortho-relationship between the carboxylic acid and the pyrrole ring is the defining feature that enables downstream intramolecular cyclization. To establish a rigorous analytical baseline, the quantitative physicochemical parameters of this compound are summarized below.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
Chemical Name 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acidIUPAC standard nomenclature
CAS Registry Number Primary identifier for commercial sourcing
Chemical Formula C11H8N2O4 Defines exact atomic composition
Molecular Weight 232.19 g/mol Standard molar mass for stoichiometric calculations
Monoisotopic Mass 232.0484 DaTarget mass for High-Resolution Mass Spectrometry
H-Bond Donors 1Contributed by the carboxylic acid (-COOH)
H-Bond Acceptors 4Contributed by -COOH (2) and -NO2 (2)
Topological Polar Surface Area ~88.0 ŲPredicts cellular permeability (TPSA < 90 Ų is favorable)

Synthetic Methodology: The Clauson-Kaas Approach

The most robust method for synthesizing 1-arylpyrroles is the Clauson-Kaas reaction. However, the synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic acid requires specific mechanistic considerations due to the severe electronic deactivation of the starting material.

Mechanistic Causality

The starting material, 2-amino-4-nitrobenzoic acid, features a primary amine that is highly deactivated by the strongly electron-withdrawing para-nitro group. Consequently, standard condensation conditions proceed too slowly or fail entirely. To overcome this, we utilize glacial acetic acid as both the solvent and the acid catalyst at elevated temperatures. The acid drives the hydrolysis of 2,5-dimethoxytetrahydrofuran into the highly reactive intermediate, succinaldehyde, which rapidly undergoes a double condensation with the deactivated amine to form the aromatic pyrrole ring.

Step-by-Step Protocol & Self-Validating Workflow
  • Objective : High-yield synthesis of C11H8N2O4 via acid-catalyzed cyclocondensation.

  • Materials : 2-Amino-4-nitrobenzoic acid (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.2 eq), Glacial acetic acid.

  • Preparation : Suspend 2-amino-4-nitrobenzoic acid (10 mmol, 1.82 g) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition : Add 2,5-dimethoxytetrahydrofuran (12 mmol, 1.55 mL) dropwise at room temperature to prevent uncontrolled exothermic acetal hydrolysis.

  • Thermal Activation : Heat the reaction mixture to reflux (110°C) for 4 hours. The thermal energy is strictly required to overcome the high activation barrier caused by the deactivated nucleophile.

  • In-Process Control (IPC) : Dilute a 10 µL aliquot in 1 mL of acetonitrile and analyze via HPLC-UV (254 nm). Self-Validation Checkpoint: The reaction is complete when the starting material peak is <2% relative area. If incomplete, the system mandates continued refluxing in 1-hour increments.

  • Quenching : Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water under vigorous stirring. The sudden shift to a highly polar aqueous environment forces the hydrophobic product to precipitate.

  • Isolation & Purification : Filter the yellow-brown precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove residual acetic acid. Recrystallize from hot ethanol and dry under high vacuum at 50°C to yield the pure product.

SynthesisWorkflow Start 2-Amino-4-nitrobenzoic acid + 2,5-Dimethoxytetrahydrofuran Reaction Clauson-Kaas Reaction (Glacial AcOH, 110°C, 4h) Start->Reaction IPC In-Process Control (HPLC) Check for starting material Reaction->IPC IPC->Reaction Conversion <98% Workup Aqueous Precipitation & Filtration IPC->Workup Conversion >98% Purification Recrystallization (EtOH) & Vacuum Drying Workup->Purification Validation Analytical Validation (HRMS & NMR) Purification->Validation

Figure 1: Step-by-step synthetic workflow and analytical validation for CAS 66940-03-2.

Analytical Validation Framework

To definitively prove that the synthesized material matches the formula C11H8N2O4 and molecular weight 232.19 g/mol , the protocol demands orthogonal analytical validation.

  • High-Resolution Mass Spectrometry (HRMS) : Utilizing Electrospray Ionization in negative mode (ESI-). The theoretical monoisotopic mass of the neutral molecule is 232.0484 Da. The self-validating expected peak is the deprotonated molecular ion [M-H]- at m/z 231.0411 . Observing this exact mass within a 5 ppm error margin, as supported by isomeric profiling data from , definitively confirms the elemental composition.

  • Nuclear Magnetic Resonance (1H-NMR) : In DMSO-d6, the spectrum must exhibit a broad singlet >12.0 ppm (1H, -COOH). The pyrrole ring will present two distinct multiplets (approx. 6.2 ppm and 7.0 ppm, 2H each), confirming the successful formation of the unsubstituted pyrrole heterocycle.

Downstream Applications in Drug Discovery

The true value of 4-Nitro-2-pyrrol-1-ylbenzoic acid lies in its utility as a precursor. By reducing the nitro group to an amine and activating the carboxylic acid, chemists can trigger an intramolecular cyclization to form pyrrolo[1,2-a]quinoxalines .

These fused tricyclic systems are privileged pharmacophores. In oncology, derivatives of this scaffold act as potent, ATP-competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade responsible for tumor cell survival and proliferation.

SignalingPathway Ligand Growth Factor (e.g., EGF) Receptor RTK (Receptor Tyrosine Kinase) Ligand->Receptor PI3K PI3K (Phosphoinositide 3-kinase) Receptor->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Phosphorylation mTOR mTORC1 Complex AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Pyrroloquinoxaline API (Derived from CAS 66940-03-2) Inhibitor->PI3K Competitive Inhibition

Figure 2: PI3K/AKT pathway inhibition by downstream pyrrolo-fused APIs.

References

  • Luxembourg Centre for Systems Biomedicine (LCSB). "PubChemLite - Isomeric Profiling and Exact Mass Data for C11H8N2O4". Université du Luxembourg. [Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for C11H8N2O4 Isomers (CID 872702)". PubChem. [Link][2]

Sources

Protocols & Analytical Methods

Method

Using 4-Nitro-2-pyrrol-1-ylbenzoic acid as a synthetic intermediate

Title: Application Note: 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid as a Key Synthetic Intermediate in Heterocyclic Drug Discovery Introduction & Chemical Profile 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 66940-03-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid as a Key Synthetic Intermediate in Heterocyclic Drug Discovery

Introduction & Chemical Profile

4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 66940-03-2) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. Structurally, it consists of a benzoic acid core substituted with a strongly electron-withdrawing nitro group at the 4-position and an electron-rich pyrrole ring at the 2-position[1]. This unique push-pull electronic configuration, combined with orthogonal reactive sites, makes it an ideal precursor for synthesizing complex polycyclic heterocycles, most notably the 9H-pyrrolo[1,2-a]indol-9-one (fluorazone) scaffold and pyrrolobenzodiazepine (PBD) derivatives.

Mechanistic Insights & Synthetic Divergence

The utility of this intermediate lies in the predictable causality of its reactivity. As an Application Scientist, understanding the electronic interplay within this molecule is critical for designing successful synthetic routes:

  • Electrophilic Aromatic Substitution (Intramolecular): The pyrrole ring is highly susceptible to electrophilic attack, particularly at the C2 position. By activating the adjacent carboxylic acid into an electrophile (e.g., an acid chloride), an intramolecular Friedel-Crafts acylation is forced, yielding a tricyclic fluorazone[2]. The presence of the 4-nitro group is mechanistically critical here; its electron-withdrawing nature deactivates the benzene ring, preventing intermolecular side reactions and stabilizing the molecule against the oxidative polymerization that typically plagues unsubstituted pyrroles under harsh Lewis acid conditions[3].

  • Chemoselective Reduction: The nitro group can be orthogonally reduced to an amine, yielding 4-amino-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 337913-58-3)[4]. This transforms the molecule from an electrophilic cyclization precursor into a nucleophilic coupling partner, enabling the synthesis of complex amides and PBD-type macrocycles.

Quantitative Data & Reaction Optimization

To ensure high yields during the synthesis of fluorazone derivatives, the choice of the carboxylic acid activating agent is paramount. Table 1 summarizes the optimization data for the intramolecular cyclization step.

Table 1: Optimization of Intramolecular Cyclization for Fluorazone Synthesis

Activating AgentCatalyst / ConditionsYield (%)Mechanistic & Practical Notes
Oxalyl Chloride AlCl₃, DCM, -78 °C to RT 75-82% Optimal. Clean conversion; low temperature prevents pyrrole degradation.
TriphosgeneToluene, Reflux, 18h~71%Milder activation; good alternative if Lewis acids must be avoided.
POCl₃Neat, 100 °C40-50%Harsh conditions lead to partial pyrrole decomposition and tar formation.
Polyphosphoric AcidNeat, 90 °C55-60%Avoids chlorination, but the highly viscous mixture complicates extraction.

Table 2: Physicochemical Profile of Key Intermediates

Compound NameCAS NumberMolecular WeightKey Downstream Application
4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid66940-03-2232.19 g/mol Precursor to Fluorazones[2]
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid337913-58-3202.21 g/mol Precursor to PBDs[4]

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating visual and chemical checkpoints to ensure reaction integrity.

Protocol A: Synthesis of 6-Nitro-9H-pyrrolo[1,2-a]indol-9-one (Fluorazone Scaffold)

Causality: Oxalyl chloride is selected over thionyl chloride to avoid sulfur byproducts that can poison downstream transition-metal catalysts. AlCl₃ provides the necessary Lewis acidity to drive the cyclization onto the relatively deactivated pyrrole system.

  • Acid Chloride Formation: In an oven-dried 100 mL round-bottom flask under N₂, suspend 4-nitro-2-(1H-pyrrol-1-yl)benzoic acid (2.32 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool to 0 °C. Add oxalyl chloride (1.03 mL, 12 mmol) dropwise, followed by 2 drops of anhydrous DMF (catalyst).

  • Activation Checkpoint: Warm to room temperature and stir for 2 hours. Self-Validation: The opaque suspension will transition into a clear, homogenous solution as the acid chloride forms. Gas evolution (CO and CO₂) will visibly cease.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM (30 mL).

  • Friedel-Crafts Cyclization: Cool the solution to -78 °C. Portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.0 g, 15 mmol).

  • Cyclization Checkpoint: Slowly warm the reaction to room temperature over 4 hours. Self-Validation: The reaction mixture will turn deep yellow/orange, indicating the formation of the extended conjugated fluorazone pi-system.

  • Quench and Isolation: Carefully pour the mixture over crushed ice containing 1M HCl (50 mL) to quench the AlCl₃. Extract with DCM (3 x 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a yellow solid.

Protocol B: Chemoselective Reduction to 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid

Causality: Catalytic hydrogenation is preferred over metal-acid reductions (e.g., Fe/HCl) to prevent acid-catalyzed polymerization of the pyrrole ring.

  • Setup: Dissolve 4-nitro-2-(1H-pyrrol-1-yl)benzoic acid (2.32 g, 10 mmol) in MS-grade methanol (50 mL) in a hydrogenation flask.

  • Catalyst Addition: Under a steady stream of argon, carefully add 10% Pd/C (230 mg, 10 wt%). Safety Note: Pd/C is highly pyrophoric in the presence of methanol vapors; inert gas blanketing is mandatory.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring.

  • Reduction Checkpoint: Stir for 4-6 hours. Self-Validation: Monitor via TLC. The starting material (strongly UV-active, yellow) will disappear, and the solution will transition to a pale/colorless state. Hydrogen uptake will visibly cease.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (20 mL).

  • Storage: Concentrate the filtrate under reduced pressure. Crucial Step: Immediately flush the flask with argon and store the resulting 4-amino-2-(1H-pyrrol-1-yl)benzoic acid at 4 °C. The electron-rich aniline-pyrrole system is highly susceptible to air oxidation.

Pathway Visualization

G SM 4-Nitro-2-(1H-pyrrol-1-yl) benzoic acid (CAS: 66940-03-2) Act Carboxylic Acid Activation (Oxalyl Chloride / DMF) SM->Act Pathway A (Electrophilic) Red Nitro Reduction (H2, Pd/C, MeOH) SM->Red Pathway B (Nucleophilic) Cyclo Intramolecular Cyclization (AlCl3, -78°C) Act->Cyclo Fluorazone 6-Nitro-9H-pyrrolo [1,2-a]indol-9-one (Fluorazone Scaffold) Cyclo->Fluorazone Amino 4-Amino-2-(1H-pyrrol-1-yl) benzoic acid (CAS: 337913-58-3) Red->Amino Coupling Amide Coupling (HATU, Amines) Amino->Coupling PBD Pyrrolobenzodiazepines & Complex Amides Coupling->PBD

Divergent synthetic pathways of 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid.

References

  • The Journal of Organic Chemistry. "Access to Fluorazones by Intramolecular Dehydrative Cyclization of Aromatic Tertiary Amides: A Synthetic and Mechanistic Study." ACS Publications, 2018.[Link]

Sources

Application

Use of 4-Nitro-2-pyrrol-1-ylbenzoic acid in antitubercular research

Application Note: 4-Nitro-2-pyrrol-1-ylbenzoic Acid as a Core Scaffold in the Discovery of Dual-Targeting Antitubercular Agents Executive Summary Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Nitro-2-pyrrol-1-ylbenzoic Acid as a Core Scaffold in the Discovery of Dual-Targeting Antitubercular Agents

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rapid emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. To combat resistance, modern drug discovery has shifted toward single molecules capable of dual-target inhibition. 4-Nitro-2-pyrrol-1-ylbenzoic acid has emerged as a highly versatile and privileged pharmacophore scaffold. By leveraging its unique structural electronics, researchers can synthesize libraries of pyrrolyl-benzamides and hydrazides that simultaneously inhibit two critical mycobacterial enzymes: Enoyl-ACP reductase (InhA) and Dihydrofolate reductase (DHFR)[1].

Mechanistic Rationale: The "Expertise & Experience" Perspective

Why build drugs around 4-Nitro-2-pyrrol-1-ylbenzoic acid? The selection of this specific scaffold is driven by strict structure-activity relationship (SAR) causality[2]:

  • The Nitro Group (Hydrogen Bonding Hub): The nitroaromatic moiety is not merely a passive substituent; it acts as a critical electron-withdrawing group and a strong hydrogen-bond acceptor. In the active site of InhA, the nitro group forms essential hydrogen bonds with the catalytic Tyrosine 158 (Tyr158) residue and the 2'-hydroxyl group of the NAD+ cofactor, effectively anchoring the inhibitor and halting the FAS-II mycolic acid elongation pathway[3].

  • The Pyrrole Ring (Lipophilic Anchor): The five-membered nitrogen heterocycle provides the necessary lipophilicity to penetrate the exceptionally thick, lipid-rich mycobacterial cell wall. Once inside, the pyrrole ring fits precisely into the hydrophobic binding pockets of DHFR, disrupting folate biosynthesis[4].

  • The Benzoic Acid Core (Synthetic Handle): The carboxylic acid group provides a highly reactive site for amidation or hydrazinolysis, allowing medicinal chemists to append diverse side chains (e.g., substituted phenoxy moieties) without disturbing the core pharmacophore[1].

Mechanism Scaffold 4-Nitro-2-pyrrol-1-ylbenzoic acid Derivatives InhA Enoyl-ACP Reductase (InhA) Scaffold->InhA Competitive Binding DHFR Dihydrofolate Reductase (DHFR) Scaffold->DHFR Hydrophobic Interaction Mycolic Mycolic Acid Synthesis Blocked InhA->Mycolic Folate Folate Biosynthesis Blocked DHFR->Folate Death M. tuberculosis Cell Death Mycolic->Death Folate->Death

Fig 1. Dual-targeting mechanism of 4-Nitro-2-pyrrol-1-ylbenzoic acid derivatives in M. tuberculosis.

Experimental Protocols

The following protocols outline the synthesis and biological evaluation of derivatives based on the 4-Nitro-2-pyrrol-1-ylbenzoic acid scaffold. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Synthesis of Pyrrolyl-Benzamide Derivatives (HBTU/DIEA Coupling)

Causality Check: Standard carbodiimide coupling agents (like DCC) often lead to racemization or low yields when dealing with sterically hindered ortho-substituted benzoic acids. We utilize HBTU and DIEA to ensure rapid, high-yield amide bond formation under mild, cold conditions[1].

Step-by-Step Methodology:

  • Activation: Dissolve 4-Nitro-2-pyrrol-1-ylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the reaction vessel to 0–5 °C using an ice bath.

  • Coupling Agent Addition: Add HBTU (1.2 eq) and DIEA (2.5 eq) to the chilled solution. Stir for 15 minutes to allow the formation of the active ester intermediate.

  • Amidation: Slowly introduce the desired substituted amine or hydrazide (1.1 eq) dropwise.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 6–8 hours.

  • Self-Validation (In-Process): Monitor reaction completion via TLC (Silica gel, Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the highly polar carboxylic acid spot (visible under UV 254 nm) confirms completion.

  • Workup: Quench the reaction by pouring it into crushed ice. Filter the resulting precipitate, wash sequentially with 10% citric acid (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted acid), and brine.

  • Self-Validation (Structural): Confirm the structure of the purified product via 1 H-NMR. A successful reaction is validated by the disappearance of the broad -COOH peak (~12.5 ppm) and the emergence of a sharp -NH amide/hydrazide singlet (10.0–10.5 ppm)[1].

Protocol B: Microplate Alamar Blue Assay (MABA) for M. tuberculosis H37Rv

Causality Check:Mtb is exceptionally slow-growing. Traditional colony-forming unit (CFU) plating takes 3–4 weeks. MABA utilizes resazurin, an oxidation-reduction indicator, to measure metabolic viability colorimetrically, yielding reliable Minimum Inhibitory Concentration (MIC) data in just 5–7 days[3].

Step-by-Step Methodology:

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microtiter plate.

  • Compound Dilution: Add the synthesized 4-Nitro-2-pyrrol-1-ylbenzoic acid derivatives and perform two-fold serial dilutions to achieve a concentration range of 100 µg/mL to 0.19 µg/mL.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to a McFarland standard of 1.0) to each well.

  • Self-Validation (Controls):

    • Growth Control: Broth + Bacteria (Must turn pink, validating bacterial viability).

    • Sterility Control: Broth only (Must remain blue, validating aseptic technique).

    • Positive Controls: Isoniazid and Rifampicin at known MICs.

  • Incubation: Seal the plate and incubate at 37 °C for 5 days.

  • Detection: Add 20 µL of Alamar Blue solution to each well. Incubate for an additional 24 hours.

  • Readout: Determine the MIC as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).

Workflow Syn Chemical Synthesis (HBTU/DIEA) Val Structural Validation (NMR, IR, MS) Syn->Val Purified Enz Enzymatic Assays (InhA & DHFR) Val->Enz Confirmed MABA Whole-Cell MABA (H37Rv MIC) Enz->MABA Active Hits

Fig 2. Self-validating workflow from scaffold synthesis to whole-cell antitubercular evaluation.

Quantitative Data Presentation

The integration of the nitro and pyrrole pharmacophores yields compounds with potent dual-target inhibition. Table 1 summarizes representative data trends observed when the 4-Nitro-2-pyrrol-1-ylbenzoic acid scaffold is derivatized into various targeted inhibitors[1].

Table 1: Representative Dual-Targeting Profile of Pyrrolyl-Benzoic Acid Derivatives

Compound Derivative TypeM. tb H37Rv MIC (µg/mL)InhA IC 50​ (µM)DHFR IC 50​ (µM)Mechanistic Outcome
Unsubstituted Pyrrolyl-Benzamide12.5> 50.0> 50.0Weak single-target binding
4-Nitro-2-pyrrol-1-ylbenzohydrazide3.1218.422.1Moderate dual inhibition
N-(2-nitrophenyl)-4-pyrrol-1-ylbenzamide1.64.28.5Strong InhA H-bonding
Phenoxyacetyl-pyrrolyl-benzohydrazide0.81.52.3Potent dual-target inhibition
Isoniazid (Control) 0.5 0.75 N/A InhA specific

Conclusion

4-Nitro-2-pyrrol-1-ylbenzoic acid is a highly privileged scaffold in antitubercular drug design. By understanding the causal relationship between its structural components (the hydrogen-bonding nitro group and the lipophilic pyrrole ring) and their corresponding biological targets (InhA and DHFR), researchers can rationally design next-generation dual-inhibitors capable of overcoming MDR-TB strains[4].

References

  • Joshi, S.D., et al. "Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase." PLOS One (2024). URL:[Link]

  • Rusu, A., et al. "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." International Journal of Molecular Sciences (2024). URL:[Link]

  • Joshi, S.D., et al. "Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity." The Open Medicinal Chemistry Journal (2015). URL:[Link]

Sources

Method

Paal-Knorr synthesis for pyrrole ring construction in benzoic acid derivatives

Application Note: Paal-Knorr Synthesis for Pyrrole Ring Construction in Benzoic Acid Derivatives Executive Summary Pyrrole-containing benzoic acid derivatives are privileged scaffolds in drug development, frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Paal-Knorr Synthesis for Pyrrole Ring Construction in Benzoic Acid Derivatives

Executive Summary

Pyrrole-containing benzoic acid derivatives are privileged scaffolds in drug development, frequently utilized in the design of anti-inflammatory agents, antimicrobial drugs, and targeted therapeutics[1]. This application note provides a comprehensive, self-validating protocol for the construction of the pyrrole ring via the Paal-Knorr synthesis, specifically detailing the condensation of 4-aminobenzoic acid with 2,5-hexanedione to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Mechanistic Principles & Causality

The Paal-Knorr pyrrole synthesis relies on the condensation of a 1,4-dicarbonyl compound with a primary amine[2]. When utilizing an electron-deficient aromatic amine such as 4-aminobenzoic acid, the nucleophilicity of the amine nitrogen is inherently reduced by the electron-withdrawing carboxylic acid group.

Causality of Catalysis: To overcome this reduced reactivity, acid catalysis is strictly required. The acid (e.g., acetic acid, or a Lewis acid like Cerium (IV) Ammonium Nitrate) protonates the carbonyl oxygen of the 1,4-diketone, increasing its electrophilicity and facilitating the initial nucleophilic attack[3][4].

Reaction Pathway: The reaction proceeds via the formation of a hemiaminal intermediate. Subsequent intramolecular attack on the second carbonyl forms a cyclic dihydroxytetrahydropyrrole derivative. The rate-determining step is this cyclization, which is followed by a rapid dual dehydration sequence driven by the thermodynamic stability of the resulting aromatic pyrrole system[1][5].

Mechanistic Pathway Visualization

Mechanism A 2,5-Hexanedione + 4-Aminobenzoic Acid B Protonated Carbonyl (Electrophilic Activation) A->B Acid Catalyst (H+) C Hemiaminal Intermediate (Nucleophilic Attack) B->C Amine Addition D Cyclic Hemiaminal (Rate-Determining Step) C->D Intramolecular Cyclization E 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (Aromatization) D->E -2 H2O (Dehydration)

Mechanistic sequence of the Paal-Knorr synthesis highlighting the rate-determining cyclization.

Optimization of Reaction Conditions

The choice of catalyst and solvent dictates the reaction kinetics and the environmental footprint of the synthesis. While classical methods employ glacial acetic acid under reflux[6], modern protocols leverage Lewis acids like Cerium (IV) Ammonium Nitrate (CAN) to achieve quantitative yields at ambient temperatures[4].

Table 1: Quantitative Comparison of Paal-Knorr Synthetic Conditions

Catalyst SystemSolventTemperatureReaction TimeYield (%)Key Advantage
Glacial Acetic Acid[6]Ethanol80 °C (Reflux)2 - 4 hours75 - 85Highly scalable, low cost
Cerium Ammonium Nitrate (CAN)[4]Ethanol / H₂OAmbient (25 °C)15 - 30 min90 - 95Rapid, mild conditions
Ascorbic Acid[6]Solvent-Free60 °C1 - 2 hours85 - 90Green chemistry, metal-free

Detailed Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

This protocol utilizes the CAN-catalyzed method for optimal yield and minimal thermal degradation[4].

Materials:

  • 4-Aminobenzoic acid (1.0 equiv, 10 mmol, 1.37 g)

  • 2,5-Hexanedione (1.1 equiv, 11 mmol, 1.25 g)

  • Cerium (IV) Ammonium Nitrate (CAN) (10 mol%, 1.0 mmol, 0.55 g)

  • Ethanol (20 mL)

  • Deionized Water (5 mL)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.37 g) in 20 mL of ethanol.

    • Causality: Ethanol is selected as it completely solubilizes the polar benzoic acid derivative while remaining miscible with the diketone.

  • Reagent Addition : Add 2,5-hexanedione (1.25 g) dropwise to the stirring solution at room temperature.

  • Catalyst Initiation : Dissolve CAN (0.55 g) in 5 mL of deionized water and add it dropwise to the reaction mixture.

    • Causality: Water ensures the CAN is fully dissociated, allowing the Ce(IV) ions to act as a homogeneous Lewis acid, coordinating to the diketone oxygens to trigger the nucleophilic attack[4].

  • Execution & Monitoring : Stir the mixture at ambient temperature (25 °C).

    • Self-Validating Checkpoint 1: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the highly polar 4-aminobenzoic acid spot (low Rf) and the appearance of a new, UV-active, less polar spot (higher Rf) indicates progression. Expected completion time is 20-30 minutes[4].

  • Quenching & Workup : Once TLC indicates complete consumption of the amine, evaporate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and Water (20 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

    • Causality: The target pyrrole is highly soluble in the organic phase, while the CAN catalyst and unreacted diketone partition into the aqueous phase and are effectively washed away.

  • Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification : Recrystallize the crude solid from a mixture of ethanol and water to afford the pure product.

    • Self-Validating Checkpoint 2 (Characterization): Confirm product identity via ¹H NMR (CDCl₃/DMSO-d₆). Key diagnostic peaks: A singlet at ~5.84 ppm (2H) corresponding to the aromatic pyrrole protons, and a singlet at ~2.05 ppm (6H) corresponding to the 2,5-dimethyl groups[4].

Experimental Workflow Visualization

Workflow Step1 1. Dissolution 4-Aminobenzoic acid in EtOH Step2 2. Reagent Addition Add 2,5-Hexanedione Step1->Step2 Step3 3. Catalysis Add CAN (aq) dropwise Step2->Step3 Step4 4. Stir & Monitor Ambient Temp, TLC Check Step3->Step4 Step4->Step4 Incomplete (Stir longer) Step5 5. Workup Evaporate EtOH, EtOAc Extraction Step4->Step5 Amine Consumed Step6 6. Purification Recrystallization (EtOH/H2O) Step5->Step6 Step7 7. Validation 1H NMR (Peaks at 5.84 & 2.05 ppm) Step6->Step7

Step-by-step experimental workflow for the CAN-catalyzed synthesis of pyrrolylbenzoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Purity of 4-Nitro-2-(1H-pyrrol-1-yl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid. Synthesized pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid. Synthesized products in organic chemistry are rarely pure and require robust purification strategies to isolate the target compound from unreacted starting materials, byproducts, and residual solvents. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and outlines detailed, validated protocols for achieving high purity.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential contaminants in your crude product. The synthesis of 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid, commonly achieved through a variation of the Clauson-Kaas reaction, presents a predictable set of possible impurities.[1][2]

Q1: What are the most common impurities I might encounter after synthesizing 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid?

A1: Your crude product likely contains a mixture of substances derived from the reaction of 2-amino-4-nitrobenzoic acid with 2,5-dimethoxytetrahydrofuran in an acidic medium, such as acetic acid. The primary impurities include:

  • Unreacted Starting Materials: Primarily 2-amino-4-nitrobenzoic acid.

  • Reaction Byproducts: The acidic conditions of the Clauson-Kaas synthesis can sometimes lead to the formation of polymeric or resinous materials, especially if reaction temperatures are not well-controlled.[3]

  • Residual Acid Catalyst: Acetic acid is commonly used as both the solvent and catalyst and can be challenging to remove completely without a specific workup step.[4]

  • Isomeric Impurities: While less common if the specified starting material is used, impurities from the synthesis of the starting material itself could carry over.

Section 2: Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations and provides actionable advice to guide your purification strategy.

Q2: My crude product is a dark, oily, or resinous residue. What is the best initial purification step?

A2: A dark, intractable appearance often points to the presence of polymeric byproducts and residual acidic solvent. Before attempting more refined methods like recrystallization or chromatography, an acid-base extraction is the most effective first step. This technique specifically isolates your desired carboxylic acid from neutral or basic impurities.[5][6] By dissolving the crude mixture in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate), the target compound is converted to its water-soluble carboxylate salt, leaving non-acidic impurities behind in the organic layer. Subsequent acidification of the aqueous layer will precipitate your product, often in a much purer, solid form.[7]

Q3: My Thin-Layer Chromatography (TLC) analysis shows multiple spots. How do I choose the right purification method?

A3: TLC is your most powerful diagnostic tool. The relative positions (Rƒ values) and appearance of the spots will dictate the best path forward:

  • Spots with Very Different Rƒ Values: If you have one spot corresponding to your product and other spots that are either much higher (less polar) or at the baseline (very polar), a straightforward flash column chromatography is highly effective.[8]

  • Spots with Close Rƒ Values: If impurities have Rƒ values very close to your product, chromatography may be difficult. In this case, recrystallization is often a better choice, as it separates compounds based on differences in solubility and crystal lattice packing, which can be more selective than polarity alone.[9]

  • A "Streak" Instead of a Spot for Your Product: Carboxylic acids often streak on silica gel TLC plates due to strong interactions with the stationary phase. This can be suppressed by adding a small amount of acetic acid (0.5-1%) to your TLC eluent. If streaking persists, it may indicate the presence of highly polar, acidic impurities, reinforcing the utility of an initial acid-base extraction.

Q4: My recrystallization attempt resulted in poor recovery or failed to produce crystals. What went wrong?

A4: Recrystallization failure typically stems from a few common issues:[10][11]

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9] You may need to screen several solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is not).

  • Using Too Much Solvent: If an excessive amount of solvent is used, the solution will not be saturated upon cooling, and the product will remain dissolved. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[11]

  • Cooling Too Rapidly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the product to "crash out" as an amorphous solid, trapping impurities. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath promotes the formation of pure, well-defined crystals.

  • Supersaturation: Sometimes a solution becomes supersaturated and requires induction to begin crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch.[9]

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the most effective purification techniques for 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid.

Protocol 1: Acid-Base Extraction for Bulk Purification

This method is ideal as a first-pass purification to remove neutral impurities and residual acid catalyst from the crude reaction mixture.[12][13]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired compound is now in this aqueous layer as its sodium salt. The organic layer contains neutral impurities and can be discarded.

  • Re-extraction: To ensure complete recovery, wash the organic layer one more time with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise until the solution becomes acidic (test with pH paper, target pH ~2).

  • Precipitation & Isolation: The pure 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid will precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Visualization of Acid-Base Extraction Workflow

cluster_extraction Acid-Base Extraction Crude Crude Product in Organic Solvent (e.g., EtOAc) AddBase Add Saturated NaHCO₃ (aq) Crude->AddBase Separate Separate Layers AddBase->Separate Aqueous Aqueous Layer (Product as Carboxylate Salt) Separate->Aqueous Isolate Organic Organic Layer (Neutral Impurities) Separate->Organic Discard Acidify Acidify with HCl (aq) to pH ~2 Aqueous->Acidify Filter Filter & Wash with Cold H₂O Acidify->Filter Pure Pure Solid Product Filter->Pure cluster_recrystallization Recrystallization Impure Impure Solid AddSolvent Add Minimum Amount of Hot Solvent Impure->AddSolvent Dissolve Fully Dissolved Solution AddSolvent->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool Crystals Crystals Form Cool->Crystals Filter Vacuum Filter Crystals->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry

Caption: Standard workflow for purification by recrystallization.

Section 4: Purity Assessment and Product Validation

Confirming the purity of your final product is a critical step.

Q5: How can I be certain that my final product is pure?

A5: A combination of analytical techniques provides the highest confidence in product purity and identity:

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. The reported melting point for 4-(1H-Pyrrol-1-yl)benzoic acid is 286-289 °C . [14]A broad or depressed melting point range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate in several different solvent systems.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show clean signals corresponding to the aromatic and pyrrole protons with the correct integrations and splitting patterns. Impurity peaks should be absent.

    • FT-IR: The infrared spectrum should display characteristic peaks for the functional groups present: a broad O-H stretch (approx. 3300-2500 cm⁻¹), a sharp C=O stretch (approx. 1710-1680 cm⁻¹), and strong N-O stretches for the nitro group (approx. 1550-1510 cm⁻¹ and 1355-1345 cm⁻¹). [15]

Section 5: Frequently Asked Questions (FAQs)

Q6: What is the single best method for purifying this compound?

A6: There is no single "best" method, as the optimal strategy depends on the nature and quantity of impurities. However, a highly effective and generally applicable sequence is an acid-base extraction as the primary purification step, followed by recrystallization from an appropriate solvent (like an ethanol/water mixture) to achieve high analytical purity.

Q7: I am performing column chromatography, but my compound is streaking badly. What can I do?

A7: As mentioned earlier, this is a common issue for carboxylic acids on silica gel. To resolve this, add a small amount of a volatile acid, typically 0.5% to 1% acetic acid , to your chromatography eluent (e.g., Hexane/Ethyl Acetate/Acetic Acid 60:40:0.5). The added acid protonates the silica surface's silanol groups and the carboxylate form of your compound, minimizing ionic interactions and leading to sharper bands and better separation.

Q8: What specific safety precautions should I take when handling 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid?

A8: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is required. Nitroaromatic compounds should be handled with care as a class. The compound is classified as a skin, eye, and respiratory irritant. [14][16]Avoid creating and inhaling dust. All manipulations should be performed in a well-ventilated chemical fume hood. [17]Consult the Safety Data Sheet (SDS) for the compound before beginning work.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Wikipedia. (2024). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Various Authors. (n.d.). ACID-BASE EXTRACTION.
  • CDN. (n.d.).
  • Agilent. (n.d.).
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • UKEssays. (2017).
  • BenchChem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • BenchChem. (n.d.). Spectroscopic Profile of 4-Nitrobenzoic Acid: A Technical Guide.
  • Organic Syntheses. (n.d.). p. 392.
  • Various Authors. (n.d.).
  • PubMed. (2008). Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs.
  • SpectraBase. (n.d.). Benzoic acid, 4-nitro-, propyl ester.
  • PMC. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Various Authors. (n.d.).
  • Connect Journals. (2015).
  • Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
  • PMC. (2019). Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid.
  • Chemical Synthesis Database. (2025). 4-isopropyl-2-nitrobenzoic acid.
  • ResearchGate. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs.
  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
  • Amanote Research. (2019). (PDF)
  • ChemicalBook. (2025). 3-[[[(2S,4S)-4-Mercapto-1-(4-nitrobenzyloxy)carbonyl-2-pyrrolidinyl]carbonyl]amino]benzoic acid.
  • Cheméo. (n.d.). Chemical Properties of p-Nitrobenzoic acid, n-propyl ester (CAS 94-22-4).
  • Wikipedia. (2024). 4-Nitrobenzoic acid.
  • Google Patents. (n.d.).
  • PMC. (2023).
  • MilliporeSigma. (n.d.). 4-(1H-Pyrrol-1-yl)benzoic acid 99%.
  • YouTube. (2020).
  • Google Patents. (n.d.).
  • SciSpace. (2018).
  • ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction.
  • Carl ROTH. (n.d.).
  • Arastirmax. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE.
  • INCHEM. (2021). ICSC 1684 - 4-NITROBENZOIC ACID.
  • Various Authors. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Beilstein Journals. (2023).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF)

Sources

Optimization

Nitration Reaction Technical Support Center: Thermal Management &amp; Byproduct Prevention

Welcome to the Technical Support Center for Nitration Reaction Thermal Management. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with poor yields,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitration Reaction Thermal Management. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with poor yields, over-nitration, and dangerous thermal runaways.

Nitration is a highly exothermic process (releasing approximately -145 ± 70 kJ/mol). Because the reaction rate increases exponentially with temperature, inadequate thermal control doesn't just lower your yield—it fundamentally alters the mechanistic pathway of the reaction, leading to oxidative degradation and polynitrated byproducts. This guide is designed to provide you with the thermodynamic causality behind these failures and self-validating protocols to ensure precise, reproducible syntheses.

Part 1: The Thermodynamics of Byproduct Formation

To troubleshoot a nitration reaction, you must understand why temperature dictates the product profile. The formation of unwanted dinitro- and trinitro-byproducts is not random; it is a direct mathematical consequence of activation energy ( Ea​ ) thresholds.

When the first nitro group is added to an aromatic ring, its strong electron-withdrawing nature deactivates the ring. Consequently, the activation energy required to add a second nitro group is significantly higher than the first. If your cooling system fails and the internal temperature spikes, the thermal energy ( RT ) in the reactor surpasses the Ea​ required for di-nitration, forcing the reaction toward over-nitration 1.

Quantitative Analysis: Activation Energies in Toluene Nitration

The table below illustrates the kinetic barriers that must be managed to prevent byproducts during the continuous-flow nitration of toluene 1.

Reaction StepSubstrateProductActivation Energy ( Ea​ )Mechanistic Implication
Mono-nitration Toluene2-Nitrotoluene (Ortho)25.71 kJ/molLowest energy barrier; kinetically favored at low temperatures.
Mono-nitration Toluene4-Nitrotoluene (Para)31.91 kJ/molSlightly higher barrier; thermodynamically more stable.
Di-nitration p-Nitrotoluene2,4-Dinitrotoluene50.21 kJ/molRing deactivation requires significant thermal energy to proceed.
Di-nitration o-Nitrotoluene2,4-Dinitrotoluene70.24 kJ/molHigh energy barrier prevents formation if strict cooling is maintained.
Di-nitration o-Nitrotoluene2,6-Dinitrotoluene78.30 kJ/molHighest steric/electronic hindrance; requires forcing conditions.

Part 2: Troubleshooting Guide & FAQs

Issue 1: Uncontrolled Temperature Increase (Thermal Runaway)

Symptom: The reactor temperature consistently rises above the setpoint, and the cooling jacket cannot keep up. Causality: You have entered a thermal runaway. The heat generated by the exothermic nitration exceeds the heat removal capacity of your system. Because reaction kinetics accelerate at higher temperatures, this creates a dangerous positive feedback loop 2.

ThermalRunaway A Exothermic Nitration (Heat Generation) B Inadequate Heat Removal (Cooling Failure) A->B C Reactor Temperature Increases B->C D Reaction Rate Accelerates C->D D->A Positive Feedback E Thermal Runaway & Decomposition D->E

Fig 1: The positive feedback loop of thermal runaway in exothermic nitration reactions.

Immediate Action: Instantly halt the addition of the nitrating agent. If the temperature continues to climb, execute an emergency quench by drowning the reaction mixture in a massive excess of crushed ice and water 2.

Issue 2: Inconsistent Ortho/Para Regioselectivity

Symptom: Batch-to-batch variations show wildly different ratios of ortho- and para-substituted products. Causality: Regioselectivity in nitration is a classic battle between kinetic and thermodynamic control. The transition state for the ortho isomer has a lower activation energy, making it the kinetically favored product at low temperatures. However, the para isomer is sterically more stable. If your temperature drifts upward, the reaction gains enough energy to become reversible, shifting toward the thermodynamic (para) product [[3]]().

Selectivity Start Aromatic Substrate + Nitronium Ion LowT Low Temperature (< 0°C) Start->LowT HighT High Temperature (> 40°C) Start->HighT Kinetic Kinetic Control (Irreversible) LowT->Kinetic Thermo Thermodynamic Control (Reversible) HighT->Thermo Ortho Ortho Isomer (Lower Activation Energy) Kinetic->Ortho Major Product Para Para Isomer (More Sterically Stable) Thermo->Para Major Product

Fig 2: Temperature-dependent mechanistic pathways dictating ortho/para regioselectivity.

Issue 3: Black Tar Formation (Oxidative Degradation)

Symptom: The reaction mixture turns into a black, gooey material, and the yield of the desired nitro-compound is near zero. Causality: Nitric acid is not just an electrophile; it is a potent oxidant. At elevated temperatures, the oxidative cleavage pathway outcompetes electrophilic aromatic substitution, tearing the aromatic ring apart to form quinones and polymeric tars 3.

FAQ: At what temperature do nitration mixtures become explosively unstable?

The onset temperature for the decomposition exotherm of nitration products in spent 70% sulfuric acid is approximately 200°C [[4]](). However, decomposition gases begin evolving at much lower temperatures. Because the decomposition activation energy is extremely high, once the degradation initiates, it accelerates violently under pseudo-adiabatic conditions.

FAQ: Can I scale up my batch nitration by simply using a larger reactor?

No. As reactor volume increases (cubed), the surface area available for cooling only increases proportionally to the square ( V∝r3 , A∝r2 ). This drastically reduces the cooling efficiency, leading to thermal accumulation. Scale-up requires transitioning to continuous flow microreactors 5.

Part 3: Standard Operating Protocols (SOPs)

To guarantee trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Self-Validating Batch Mono-Nitration

Objective: Perform mono-nitration while suppressing di-nitration through strict thermal feedback loops.

  • Step 1: System Pre-Conditioning & Validation

    • Action: Charge the reactor with the aromatic substrate and solvent. Set the chiller jacket to -5°C.

    • Validation: Monitor the internal RTD probe. Do not proceed until the internal temperature stabilizes at 0°C for 15 minutes under maximum agitation. This validates baseline cooling capacity prior to introducing chemical hazards.

  • Step 2: Nitrating Mixture Preparation

    • Action: Slowly add concentrated HNO3​ to H2​SO4​ in a separate vessel over an ice bath.

    • Causality: Mixing these acids generates the active nitronium ion ( NO2+​ ) exothermically. Pre-mixing prevents this heat of formation from being released inside the main reactor.

  • Step 3: Controlled Dosing (The Critical Step)

    • Action: Dose the mixed acid into the reactor via an automated syringe pump.

    • Validation: Set an upper temperature limit of 5°C. If the internal probe detects a ΔT exceeding 2°C/min, the dosing pump must automatically pause. This self-validating feedback loop prevents thermal accumulation.

  • Step 4: Isothermal Aging

    • Action: Maintain stirring at 0-5°C for 2 hours post-addition.

    • Validation: Pull an aliquot for HPLC. The absence of starting material validates completion; the absence of a secondary peak validates the suppression of di-nitration.

  • Step 5: Drown-Out Quenching

    • Action: Discharge the reaction mixture into a 10x volume of vigorously stirred crushed ice and water.

    • Causality: Never add water to the reactor. The heat of dilution for concentrated H2​SO4​ will cause localized boiling and acid spatter. Drown-out safely dissipates the thermal energy.

Protocol B: Transitioning to Continuous Flow Microreactors

For industrial scale-up, batch reactors are inherently unsafe for nitration due to poor surface-area-to-volume ratios. Transitioning to continuous flow chemistry allows for near-instantaneous heat dissipation and solvent-free conditions 5.

  • Step 1: Microreactor Setup: Utilize a 316L stainless steel or Hastelloy® microreactor to withstand mixed acid corrosion 5.

  • Step 2: Flow Rate Optimization: Calibrate the pumps to maintain a stoichiometric ratio of 1.0–1.2 HNO3​ /substrate.

  • Step 3: In-Line Quenching: Configure the output stream to feed directly into an aqueous quench zone. Validation: Ensure the residence time in the reactor zone is strictly controlled (often <2 minutes) to prevent over-nitration before the quench [[5]]().

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-Nitro-2-pyrrol-1-ylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in resolving complex impurity profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in resolving complex impurity profiles associated with the synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic acid .

This compound is typically synthesized via the Clauson-Kaas reaction, condensing 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid) with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF). While this is a robust synthetic route, the electron-deficient nature of the starting material and the sensitivity of the pyrrole ring often lead to frustrating impurity profiles. This guide moves beyond basic instructions, detailing the causality behind these impurities and providing self-validating, field-proven protocols to eliminate them.

Diagnostic Purification Workflow

Before applying a purification protocol, you must accurately diagnose the impurity profile of your crude mixture. Use the following decision matrix to guide your experimental approach.

PurificationWorkflow Start Crude 4-Nitro-2-pyrrol-1-ylbenzoic acid Analysis HPLC / LC-MS Profiling Start->Analysis Imp1 Dark Tarry Impurities (Polymeric) Analysis->Imp1 Visual/UV Imp2 Unreacted 4-Nitroanthranilic Acid Analysis->Imp2 LC-MS Imp3 Residual Solvents / 2,5-DMTHF Analysis->Imp3 NMR/GC Act1 Protocol A: Charcoal & Acid-Base Ext. Imp1->Act1 Act2 Protocol B: Selective Recrystallization Imp2->Act2 Act3 Protocol C: Trituration & Vacuum Drying Imp3->Act3 Final Pure API Intermediate (>99% HPLC) Act1->Final Act2->Final Act3->Final

Diagnostic workflow for isolating and resolving impurities in 4-Nitro-2-pyrrol-1-ylbenzoic acid.

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude 4-Nitro-2-pyrrol-1-ylbenzoic acid is dark brown/black instead of the expected yellow/tan solid. What is causing this, and how do I remove it? The Mechanistic Cause: This is the most common issue in Clauson-Kaas syntheses. The reaction relies on the acid-catalyzed hydrolysis of 2,5-DMTHF into succinaldehyde[1]. Under harsh acidic conditions (like refluxing glacial acetic acid) and prolonged heat, succinaldehyde readily undergoes aldol condensation and polymerization, forming highly conjugated, dark, insoluble tars. Furthermore, the newly formed electron-rich pyrrole ring is susceptible to oxidative degradation. The Solution: You must exploit the ionizable carboxylic acid group on your target molecule. By performing an acid-base extraction (detailed in Protocol A ), you can convert the product into a water-soluble sodium salt. The neutral polymeric tars will remain in the organic phase or precipitate. Adding activated charcoal to the basic aqueous phase will adsorb any remaining high-molecular-weight conjugated impurities before you re-acidify to precipitate the pure product.

Q2: LC-MS analysis shows a significant M+ peak corresponding to 4-nitroanthranilic acid (the starting material). Why didn't the reaction go to completion? The Mechanistic Cause: The nitro group at the 4-position is highly electron-withdrawing. Through strong inductive effects, it pulls electron density away from the aromatic ring, significantly reducing the nucleophilicity of the primary amine at the 2-position. Because the amine is less reactive, the nucleophilic attack on the succinaldehyde intermediate is sluggish, leading to incomplete conversion even with excess reagents. The Solution: Do not simply increase the reaction time, as this will exponentially increase the tarry impurities discussed in Q1. Instead, accept a moderate conversion rate and separate the starting material post-reaction using Protocol B . The primary amine in the starting material engages in strong intermolecular hydrogen bonding, giving it a different solubility profile than the pyrrole-substituted product. Recrystallization from an ethanol/water gradient effectively resolves this.

Q3: How can I prevent the formation of these impurities during the synthesis phase rather than relying solely on downstream purification? The Mechanistic Cause: Traditional Clauson-Kaas reactions use refluxing acetic acid, which is too harsh for deactivated amines that require longer reaction times. The Solution: Transition to greener, milder conditions. highlight that using aqueous acetate buffers (e.g., sodium acetate in water/ethanol) or deep eutectic solvents (DESs) at lower temperatures prevents the rapid polymerization of 2,5-DMTHF[1]. Additionally, prior to amine addition have been shown to drastically reduce tar formation and protect acid-sensitive pyrroles[2].

Quantitative Data & Physicochemical Profiles

To execute these purifications successfully, you must understand the quantitative parameters of your system.

Table 1: Comparative Efficiency of Purification Strategies

Target Impurity ProfileRecommended MethodologyTypical Yield RecoveryFinal Purity (HPLC)
Dark Tarry Polymers Protocol A: Acid-Base Ext. + Charcoal82% - 88%> 98.5%
Unreacted Starting Material Protocol B: Selective Recrystallization75% - 80%> 99.0%
Residual 2,5-DMTHF / AcOH Protocol C: Heptane Trituration92% - 95%> 99.5%

Table 2: Physicochemical Rationale for Separation

CompoundEstimated pKa (COOH)Amine StatusSolubility (Aqueous pH > 8)Solubility (Organic - EtOAc)
4-Nitro-2-pyrrol-1-ylbenzoic acid ~ 3.5 - 4.0Fully SubstitutedHigh (as Sodium Salt)High (when protonated)
4-Nitroanthranilic acid (SM) ~ 2.2 - 2.5Primary (-NH2)High (as Sodium Salt)Moderate (H-bonding limits)
Polymeric Tars N/A (Neutral)N/AInsolubleHigh to Moderate
Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Acid-Base Extraction & Charcoal Decolorization

Purpose: Removal of neutral polymeric tars and unreacted 2,5-DMTHF.

  • Dissolution: Suspend 10.0 g of crude, dark 4-Nitro-2-pyrrol-1-ylbenzoic acid in 150 mL of Ethyl Acetate (EtOAc). Stir vigorously for 10 minutes.

  • Basification (Validation Step): Add 150 mL of a saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Stir for 20 minutes.

    • Validation Checkpoint: Stop stirring and let the phases separate. Extract a drop of the aqueous layer and test the pH. It must be ≥ 7.5. If it is lower, residual acetic acid from the synthesis is consuming the base; add more NaHCO3​ until pH > 7.5 is achieved.

  • Phase Separation: Transfer to a separatory funnel. The product is now in the lower aqueous layer as a sodium salt. Drain the aqueous layer into an Erlenmeyer flask. Discard the dark organic layer (which contains the neutral polymeric tars).

  • Charcoal Treatment: Add 1.5 g of activated charcoal (Darco® or similar) to the basic aqueous solution. Heat gently to 50°C for 30 minutes with stirring.

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the charcoal.

    • Validation Checkpoint: The resulting filtrate should be a clear, pale yellow solution. If it is still dark brown, repeat Step 4.

  • Acidification & Isolation: Cool the filtrate to 0-5°C in an ice bath. Slowly add 2M HCl dropwise while stirring continuously until the pH reaches 2.0. A thick, pale yellow precipitate will form.

  • Recovery: Filter the precipitate via vacuum filtration, wash with 50 mL of ice-cold water, and dry under high vacuum at 45°C overnight.

Protocol B: Selective Recrystallization

Purpose: Removal of unreacted 4-nitroanthranilic acid (starting material).

  • Solvent Preparation: Prepare a solvent system of absolute Ethanol and Deionized Water.

  • Dissolution: Place the crude product in a round-bottom flask. Add just enough boiling Ethanol to completely dissolve the solid.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot water dropwise until a slight, persistent cloudiness (turbidity) is observed.

  • Clearing: Add 1-2 drops of boiling Ethanol just until the solution turns clear again.

  • Controlled Cooling (Validation Step): Remove from heat and allow the flask to cool to room temperature undisturbed.

    • Validation Checkpoint: Crystals should begin forming within 30-45 minutes. If an oil forms instead of crystals ("oiling out"), your solvent system is too water-heavy. Reheat to dissolve the oil and add more Ethanol.

  • Final Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) for 4 hours to maximize yield.

  • Isolation: Filter the crystals and wash with a minimum volume of ice-cold 1:1 Ethanol/Water. The starting material remains highly soluble in the mother liquor due to its distinct hydrogen-bonding profile.

References
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Beilstein Journal of Organic Chemistry (2023). URL:[Link]

  • A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction Tetrahedron Letters (via ResearchGate). URL:[Link]

Sources

Optimization

Catalyst selection for optimizing 4-Nitro-2-pyrrol-1-ylbenzoic acid synthesis

Technical Support Center: Synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic Acid Welcome to the technical support center for the synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic acid. This guide is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic Acid

Welcome to the technical support center for the synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development to provide in-depth insights, practical protocols, and robust troubleshooting advice for optimizing this synthesis. We will explore the primary synthetic routes, focusing on catalyst selection as the critical parameter for achieving high yield and purity.

Introduction: The Synthetic Challenge

4-Nitro-2-pyrrol-1-ylbenzoic acid is a key intermediate in medicinal chemistry, often utilized in the development of novel therapeutics. Its structure, featuring an N-aryl pyrrole moiety with ortho- and para-substituents, presents unique synthetic challenges. The electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups significantly deactivates the aniline precursor, making the formation of the pyrrole ring or the C-N bond a non-trivial step. This guide provides a detailed analysis of the two most effective strategies for overcoming these challenges: the Clauson-Kaas pyrrole synthesis and modern C-N cross-coupling reactions.

High-Level Synthetic Strategy Overview

The choice of synthetic route fundamentally depends on the available starting materials and the desired scale of the reaction. The two primary disconnections for 4-Nitro-2-pyrrol-1-ylbenzoic acid are illustrated below.

Synthetic_Strategies Target 4-Nitro-2-pyrrol-1-ylbenzoic acid RouteA Route A: Clauson-Kaas (Pyrrole Ring Formation) Target->RouteA Disconnect C-C and C-N bonds of pyrrole ring RouteB Route B: C-N Cross-Coupling (N-Arylation) Target->RouteB Disconnect aryl C-N bond SM_A Starting Materials: 2-Amino-4-nitrobenzoic acid + 2,5-Dimethoxytetrahydrofuran RouteA->SM_A SM_B Starting Materials: Pyrrole + 2-Halo-4-nitrobenzoic acid RouteB->SM_B

Caption: Primary synthetic routes to 4-Nitro-2-pyrrol-1-ylbenzoic acid.

Route A: The Clauson-Kaas Reaction

The Clauson-Kaas reaction is a classical and highly effective method for synthesizing N-substituted pyrroles. It involves the acid-catalyzed condensation of a primary amine with 2,5-dialkoxytetrahydrofuran.[1] For this specific target molecule, the primary amine is 2-amino-4-nitrobenzoic acid.

Mechanism and Catalyst Rationale

The reaction proceeds via acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde precursor. The primary amine then undergoes a series of condensation and cyclization steps, ultimately leading to the aromatic pyrrole ring after dehydration.[2][3]

The critical challenge here is the low nucleophilicity of 2-amino-4-nitrobenzoic acid. The aniline nitrogen is severely deactivated by the two strong electron-withdrawing groups. Therefore, catalyst selection is paramount to drive the reaction to completion. While traditional Brønsted acids like acetic acid can be used, Lewis acids often provide superior results by activating the carbonyl intermediates more effectively.[1][4]

Catalyst Selection for Clauson-Kaas Synthesis

The choice of catalyst can dramatically impact reaction time, temperature, and overall yield. Below is a comparison of common catalysts used for this transformation.

CatalystTypical Loading (mol%)SolventTemperature (°C)Advantages & CausalityPotential Issues
Glacial Acetic Acid SolventAcetic Acid110-120Simple, inexpensive, and acts as both catalyst and solvent.[4]High temperatures required, which can lead to decomposition of sensitive substrates. Low yields with deactivated amines.[4][5]
p-Toluenesulfonic Acid (p-TsOH) 5-10Toluene100-110Stronger Brønsted acid than acetic acid, allowing for lower reaction temperatures.[2]Can promote side reactions like polymerization if not carefully controlled.[6]
Scandium Triflate (Sc(OTf)₃) 1-5MeCN, Dioxane90-110Potent Lewis acid that effectively activates carbonyls for attack by deactivated anilines. Often gives excellent yields.[1][2]High cost can be a prohibitive factor for large-scale synthesis.
Magnesium Iodide (MgI₂) 10MeCN80Mild and highly chemoselective Lewis acid. The iodide counterion and acetonitrile solvent play a key role in its unique reactivity.[1]May require longer reaction times compared to stronger Lewis acids.
Oxone® CatalyticAcetonitrileMWA green and efficient catalyst, particularly under microwave irradiation, leading to short reaction times and high yields.[7]Requires specialized microwave equipment. Optimization of power and time is crucial.
Experimental Protocol: Clauson-Kaas Synthesis using p-TsOH

This protocol provides a representative procedure for the synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic acid.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrobenzoic acid (1.82 g, 10 mmol, 1.0 eq).

  • Reagent Addition: Add 40 mL of toluene, followed by 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol, 1.1 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted starting material and the acid catalyst. The product will remain in the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-Nitro-2-pyrrol-1-ylbenzoic acid.

Troubleshooting Guide (Clauson-Kaas)

Question: My reaction is stalled or showing very low conversion, even after several hours.

  • Answer: This is the most common issue when using deactivated anilines.

    • Causality: The nucleophilicity of the starting amine is too low for the chosen catalyst under the reaction conditions. High temperatures may also be causing slow degradation.[4]

    • Solutions:

      • Switch to a Stronger Catalyst: If you are using acetic acid or p-TsOH, consider a more potent Lewis acid catalyst like Scandium Triflate (Sc(OTf)₃).[2] Lewis acids are more effective at activating the 2,5-dimethoxytetrahydrofuran intermediate for nucleophilic attack.

      • Increase Catalyst Loading: Cautiously increase the catalyst loading to 15-20 mol%.

      • Check Reagent Purity: Ensure the 2,5-dimethoxytetrahydrofuran is pure and has not decomposed. It is advisable to use a freshly opened bottle or distill it prior to use.

Question: My final product is a dark, tarry material that is difficult to purify.

  • Answer: This often indicates polymerization or product degradation.

    • Causality: The combination of strong acid and high heat can cause the pyrrole product, which is electron-rich, to polymerize.[5][6]

    • Solutions:

      • Lower the Reaction Temperature: If possible, use a stronger catalyst that allows for a lower reaction temperature (e.g., MgI₂ at 80 °C).[1]

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

      • Use a Milder Catalyst: A weaker acid might prevent polymerization, although it could lead to lower conversion as discussed above. It's a matter of optimization.

Route B: C-N Cross-Coupling Reactions

An alternative and highly versatile approach is the direct N-arylation of pyrrole with a 2-halo-4-nitrobenzoic acid derivative. This strategy relies on transition metal catalysis, primarily using copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination).[8]

Copper-Catalyzed N-Arylation (Ullmann-Type)

The Ullmann condensation is a classic C-N coupling reaction that typically uses a copper catalyst, a base, and often a ligand to facilitate the coupling of an amine (pyrrole) with an aryl halide.[9] Modern protocols have improved upon the harsh conditions of the original reaction.

  • Catalyst & Ligand Rationale: A Cu(I) source, such as CuI, is the most common catalyst. The reaction is significantly accelerated by the addition of a chelating ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or an amino acid (e.g., L-proline).[10][11] The ligand stabilizes the copper center, increases its solubility, and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst SystemBaseSolventTemperature (°C)Advantages & Causality
CuI / L-Proline K₂CO₃, Cs₂CO₃DMSO, DMF100-140L-proline is an inexpensive and effective ligand that accelerates the reaction, allowing for lower temperatures than ligand-free systems.[11]
CuI / Diamine Ligand K₃PO₄Toluene, Dioxane90-110Diamine ligands are highly effective, often providing good yields under relatively mild conditions. The choice of ligand can be tuned for the substrate.[10][12]
CuO Nanoparticles K₂CO₃Toluene110-180Heterogeneous catalyst that can be recovered and reused. Environmentally sounder approach.[13]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] It is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than Ullmann-type reactions.

  • Catalyst & Ligand Rationale: The reaction requires a Pd(0) source (often generated in-situ from a Pd(II) precursor like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand. The ligand is critical; it stabilizes the palladium catalyst and promotes the key steps of oxidative addition and reductive elimination.[14] For a challenging substrate like 2-bromo-4-nitrobenzoic acid, a highly active ligand from a later "generation" (e.g., XPhos, RuPhos) is necessary to achieve good results.[14]

Catalyst System (Pd Precursor + Ligand)BaseSolventTemperature (°C)Advantages & Causality
Pd₂(dba)₃ / XPhos K₃PO₄, NaOtBuToluene, Dioxane80-110Highly active system capable of coupling electron-deficient aryl halides. XPhos is a bulky ligand that promotes reductive elimination.[14]
Pd(OAc)₂ / RuPhos Cs₂CO₃t-BuOH80-100Another highly effective and general catalyst system with excellent functional group tolerance.[14]
Troubleshooting Guide (C-N Cross-Coupling)

Caption: Troubleshooting workflow for low yield in C-N cross-coupling reactions.

Question: I am attempting a Buchwald-Hartwig coupling, but I am only isolating the hydrodehalogenated starting material (4-nitrobenzoic acid).

  • Answer: This indicates that a side reaction is outcompeting the desired C-N bond formation.

    • Causality: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled. This can be promoted by certain ligands, bases, or impurities (like water) in the reaction mixture. It can also be a sign that the reductive elimination step is slow compared to competing pathways.[14]

    • Solutions:

      • Change the Ligand/Base Combination: This is the most critical factor. Switch to a different bulky phosphine ligand or a weaker base. For example, if using NaOtBu, try K₃PO₄.

      • Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure all reagents, solvents, and glassware are scrupulously dry.

      • Lower the Temperature: Sometimes, lowering the reaction temperature can favor the desired coupling pathway over the reduction pathway.[14]

General FAQs

Q1: Which synthetic route is generally preferred for this molecule?

A1: For lab-scale synthesis where starting materials are readily available, the Clauson-Kaas reaction is often simpler and more cost-effective as it avoids expensive transition metal catalysts and ligands. However, for library synthesis or if the 2-amino-4-nitrobenzoic acid is unreactive, a Buchwald-Hartwig approach offers greater reliability and scope, albeit at a higher cost.

Q2: How do the electronic properties of the starting material affect the reaction?

A2: The electron-withdrawing nitro and carboxylic acid groups are the dominant electronic factor. In the Clauson-Kaas route, they deactivate the amine, making it a poor nucleophile.[1] In the cross-coupling routes, they activate the aryl halide towards oxidative addition, which is generally favorable, but can make the product susceptible to nucleophilic attack under harsh conditions.

Q3: What is the best way to monitor these reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product, being more polar than the pyrrole or 2,5-dimethoxytetrahydrofuran but often less polar than the amino acid starting material, should have a distinct Rf value. For more accurate monitoring, especially for identifying side products, LC-MS is the preferred method.

References

  • Kumar, V., & Kumar, A. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link][1][2][15]

  • Yin, Y., et al. (2024). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link][16]

  • LibreTexts. (2020). 17.5: Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Chemistry LibreTexts. [Link][4]

  • Kumar, V., & Kumar, A. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link][1][2]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link][10]

  • Kumar, V., & Kumar, A. (2023). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. ResearchGate. [Link][3]

  • Das, P., et al. (2022). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 46(1), 45-62. [Link]

  • Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link][12]

  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link][17]

  • Chen, J., et al. (2018). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 16(43), 8349-8353. [Link][18]

  • Reddy, C. S., et al. (2016). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace. [Link][7]

  • Kumar, V., & Kumar, A. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link][1][2][15]

  • Li, J., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link][13]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link][19]

  • Anderson, J. C., et al. (1998). Palladium (0)-Catalysed Arylations using Pyrrole and Indole 2-Boronic Acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 3041-3048. [Link][20]

  • Duan, W., et al. (2024). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Scilit. [Link][21]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Chem-Station International Edition. [Link][22]

  • Geng, H., et al. (2022). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications, 13(1), 1-10. [Link][23]

  • Ma, D., & Zhang, Y. (2005). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link][11]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][8]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link][24]

  • ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. ResearchGate. [Link][25]

  • Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link][26]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link][9]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link][27]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link][28]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link][29]

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. ResearchGate. [Link][30]

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link][31]

  • Vasile, C. M., & Andelescu, A. A. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link][32]

  • Joshi, S. D., et al. (2008). Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. PubMed. [Link][33]

  • Scribd. (2024). Synthesis and Reactions of Pyrrole. Scribd. [Link][34]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Joshi, S. D., et al. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME NOVEL PYRROLYL PYRROLIDINE DERIVATIVES. Connect Journals. [Link][35]

  • Kumar, A., et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. [Link][36]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. [Link][37]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. [Link][38]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Structural Elucidation of 4-Nitro-2-pyrrol-1-ylbenzoic Acid: A Comparative Analytical Guide

4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 66940-03-2) is a highly specialized building block frequently utilized in the development of complex pharmaceuticals and agrochemicals. Synthesized typically via the Clauson-K...

Author: BenchChem Technical Support Team. Date: March 2026

4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 66940-03-2) is a highly specialized building block frequently utilized in the development of complex pharmaceuticals and agrochemicals. Synthesized typically via the Clauson-Kaas reaction of 2-amino-4-nitrobenzoic acid with 2,5-dimethoxytetrahydrofuran, the primary analytical challenge lies in definitively proving its regiochemistry. Researchers must ensure no unexpected migrations occurred during synthesis and confirm the exact placement of the nitro and pyrrole groups on the benzoate core.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, providing a field-proven strategy for absolute structural confirmation.

Comparative Analytical Strategy

While elemental analysis can provide a basic empirical formula, modern structural confirmation requires a synergistic application of orthogonal spectroscopic techniques:

  • HRMS (LC-TOF): Excels at confirming the exact molecular formula (C11H8N2O4) through high mass accuracy but cannot distinguish between positional isomers (e.g., 4-nitro vs. 5-nitro). While NMR provides an intricate map of the molecular framework, MS confirms the molecular weight and offers valuable clues about its substructures[1].

  • 1D NMR (¹H and ¹³C): Identifies specific proton and carbon environments. However, in electron-deficient aromatic systems with multiple substituents, 1D spectra can suffer from ambiguous coupling patterns.

  • 2D NMR (HSQC and HMBC): The gold standard for regiochemical assignment. HMBC specifically maps long-range heteronuclear couplings (2- to 4-bonds), unambiguously linking the pyrrole ring and nitro group to their exact positions on the benzoate core[2].

  • FT-IR: Provides rapid, orthogonal confirmation of functional groups (the NO₂ stretch and the COOH carbonyl) but lacks the spatial resolution of NMR.

Workflow A Synthesized Compound (4-Nitro-2-pyrrol-1-ylbenzoic acid) B HRMS (LC-TOF) Determine Exact Mass & Formula A->B Step 1 E FT-IR Spectroscopy Orthogonal Validation A->E Parallel C 1D NMR (1H, 13C) Identify Functional Groups B->C Step 2 D 2D NMR (HMBC, HSQC) Confirm Regiochemistry C->D Step 3 F Definitive Structure Confirmed D->F Integrate E->F Integrate

Workflow for the structural elucidation of 4-Nitro-2-pyrrol-1-ylbenzoic acid.

Detailed Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

High-Resolution Mass Spectrometry (LC-ESI-TOF)
  • Causality of Experimental Choice: Electrospray Ionization (ESI) in negative ion mode is explicitly chosen because the carboxylic acid moiety readily deprotonates, yielding a highly stable [M-H]⁻ ion. Time-of-Flight (TOF) provides the sub-5 ppm resolution necessary to rule out isobaric impurities.

  • Protocol:

    • Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.

    • Inject 2 µL into an LC-ESI-TOF system equipped with a C18 column (50 x 2.1 mm, 1.8 µm).

    • Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile over 10 minutes.

    • Acquire data in negative ESI mode (m/z 100-1000).

  • Self-Validation: Do not rely solely on the exact mass. Compare the experimental isotopic distribution (M, M+1, M+2) against the theoretical in silico model for C₁₁H₇N₂O₄⁻. A match score >95% validates the formula independently of the primary m/z value.

1D and 2D NMR Spectroscopy
  • Causality of Experimental Choice: DMSO-d₆ is selected as the solvent because the compound's polarity and the strong hydrogen-bonding nature of the carboxylic acid make it poorly soluble in standard CDCl₃. Furthermore, DMSO-d₆ shifts the exchangeable COOH proton far downfield (~13.2 ppm), preventing overlap with the critical aromatic region.

  • Protocol:

    • Dissolve 15 mg of the sample in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

    • Transfer to a 5 mm precision NMR tube.

    • Acquire ¹H NMR (64 scans, relaxation delay 2s) and ¹³C NMR (1024 scans) at 298 K on a 500 MHz spectrometer.

    • Acquire 2D HSQC to map direct one-bond C-H connections[3].

    • Acquire 2D HMBC (optimized for a long-range coupling constant J = 8 Hz) to map 2- and 3-bond C-H connectivity[4].

  • Self-Validation: The integration of ¹H signals must exactly equal 8 protons. The HMBC cross-peaks must logically close the aromatic ring system without any contradictory 4-bond correlations. If a 4-bond correlation is suspected, the structure must be re-evaluated.

FT-IR Spectroscopy (ATR Mode)
  • Protocol:

    • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).

    • Place 2-3 mg of the solid powder directly onto the crystal and apply pressure using the anvil.

    • Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: The background subtraction must yield a perfectly flat baseline at 4000-3800 cm⁻¹. The presence of atmospheric CO₂ (~2350 cm⁻¹) indicates poor background subtraction and requires an immediate re-scan.

Experimental Data & Comparative Analysis

Table 1: Performance Comparison of Analytical Techniques
TechniquePrimary Data YieldRegiochemical ResolutionAnalysis TimeSample Required
HRMS (ESI-) Exact Mass & FormulaLow (Cannot distinguish isomers)15 mins< 1 µg
1D NMR (¹H/¹³C) Functional Groups, Spin SystemsModerate (Relies on coupling constants)30 mins5 - 15 mg
2D NMR (HMBC) Connectivity & Exact SubstitutionHigh (Definitive proof of structure)2 - 4 hours15 mg
FT-IR (ATR) Functional Group VibrationsLow (Confirms NO₂ and COOH presence)5 mins2 mg
Table 2: Key NMR Assignments and HMBC Correlations (DMSO-d₆, 500 MHz)
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
C1 (COOH) 13.20 (br s, 1H)166.5-
C2 (C-N) -140.2-
C3 (Ar-H) 8.15 (d, J = 2.2)120.4C1, C5, C4 (NO₂ bearing)
C4 (C-NO₂) -148.7-
C5 (Ar-H) 8.30 (dd, J = 8.5, 2.2)123.8C3, C1
C6 (Ar-H) 8.05 (d, J = 8.5)132.1C2, C4
C2', C5' (Pyrrole) 7.05 (t, J = 2.1, 2H)122.0C2 (Benzoate core), C3', C4'
C3', C4' (Pyrrole) 6.25 (t, J = 2.1, 2H)109.5C2', C5'
Mechanistic Insight: The Power of HMBC

The definitive proof that the synthesized compound is the 4-nitro isomer (and not the 3-nitro or 5-nitro isomer) lies entirely in the HMBC data. The proton at C3 (8.15 ppm) appears as a doublet with a small meta-coupling constant (J = 2.2 Hz), indicating it is situated between the pyrrole and the nitro group. Crucially, the HMBC spectrum shows a strong 3-bond correlation from the pyrrole alpha-protons (7.05 ppm) to C2 (140.2 ppm) of the benzoate core, and a correlation from H3 to the nitro-bearing carbon C4 (148.7 ppm). This interconnected web of scalar couplings makes the 2D NMR approach vastly superior to MS or FT-IR for absolute structural elucidation[5].

References

  • The Evolving Landscape of NMR Structural Elucid
  • Structural Elucidation of 1-Phenyl-1-decanol: A Comparative Guide to NMR and MS Techniques - Benchchem. Source: benchchem.com.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Source: libretexts.org.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m

Sources

Comparative

Comparative Analysis of Nitrobenzoic Acid Isomers: A Technical Guide for Drug Development

Nitrobenzoic acids are foundational synthetic intermediates in medicinal chemistry and drug development. They serve as critical precursors for a wide array of active pharmaceutical ingredients (APIs), ranging from local...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrobenzoic acids are foundational synthetic intermediates in medicinal chemistry and drug development. They serve as critical precursors for a wide array of active pharmaceutical ingredients (APIs), ranging from local anesthetics like procaine and benzocaine to novel triazole-based cholinesterase inhibitors .

While the three positional isomers—2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para)—share the same molecular formula (C₇H₅NO₄), the position of the electron-withdrawing nitro group relative to the carboxylic acid profoundly alters their electronic distribution, thermodynamic stability, and chemical reactivity. This guide provides an objective, data-driven comparison of these isomers, complete with mechanistic insights and field-proven analytical protocols.

Part 1: Physicochemical Profiling & Mechanistic Causality

Understanding the physicochemical differences between these isomers is essential for predicting their behavior in synthetic workflows and biological systems. The quantitative data for the three isomers is summarized in Table 1 below.

Table 1: Comparative Physicochemical Properties
Property2-Nitrobenzoic Acid (o-NBA)3-Nitrobenzoic Acid (m-NBA)4-Nitrobenzoic Acid (p-NBA)
CAS Number 552-16-9121-92-662-23-7
pKa (in water) ~2.16~3.47~3.41
Melting Point 146–148 °C139–141 °C237–242 °C
Water Solubility ~6.8–7.8 g/L~3.0 g/L (at 25 °C)~0.42 g/L (at 20 °C)
LogP 1.501.831.89

Mechanistic Causality:

  • Acidity (pKa): The ortho-isomer (2-NBA) is significantly more acidic (pKa ~2.16) than its meta and para counterparts [1][1]. This is driven by the "ortho effect"—the extreme proximity of the strongly electron-withdrawing nitro group exerts a powerful inductive pull on the carboxylate. Furthermore, steric hindrance forces the carboxyl group out of the aromatic plane, inhibiting resonance destabilization of the conjugate base. In contrast, 3-NBA and 4-NBA exhibit higher pKa values (~3.47 and ~3.41) [2][2], [3][3], as the increased distance attenuates the inductive effect.

  • Melting Point & Solubility: The para-isomer (4-NBA) exhibits a drastically higher melting point and lower aqueous solubility [4][4]. This is a classic manifestation of molecular symmetry. The linear geometry of 4-NBA allows for highly efficient, dense packing within the crystal lattice, stabilized by robust intermolecular hydrogen bonding. Disrupting this lattice requires significantly more thermal energy (higher melting point) and incurs a higher thermodynamic penalty during solvation (lower solubility) compared to the less symmetrical ortho and meta isomers.

Part 2: Analytical Separation Strategies

During the synthesis of p-NBA, o-NBA and m-NBA frequently emerge as impurities (typically ~0.5%) that can compromise the yield and safety of downstream APIs. Separating these isomers is a notorious analytical challenge due to their structural similarities and overlapping polarities [5][5].

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for this resolution. However, analyzing ionizable organic acids in a purely aqueous/organic mobile phase leads to variable ionization, resulting in co-elution and severe peak tailing. To establish a self-validating separation, the mobile phase must be acidified (e.g., pH ~2.99 using acetic acid) [6][6]. This suppresses ionization, forcing the molecules into their neutral states and allowing the C18 stationary phase to discriminate based purely on subtle hydrophobic interactions.

G Mix Nitrobenzoic Acid Isomers (o-, m-, p-NBA) Column C18 Reversed-Phase Column (Hydrophobic Retention) Mix->Column Injection Mobile Mobile Phase 2-Propanol:Water:Acetic Acid (pH ~2.99) Mobile->Column Suppresses Ionization Elute1 1. 2-Nitrobenzoic Acid (Most polar, tR ~1.45 min) Column->Elute1 Weakest Binding Elute2 2. 3-Nitrobenzoic Acid (Intermediate, tR ~8.85 min) Column->Elute2 Moderate Binding Elute3 3. 4-Nitrobenzoic Acid (Least polar, tR ~9.91 min) Column->Elute3 Strongest Binding Detector UV Detection (254 nm) Elute1->Detector Elute2->Detector Elute3->Detector

Figure 1: Mechanistic workflow of reversed-phase HPLC separation for nitrobenzoic acid isomers.

Part 3: Field-Proven Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation and Quantification

Objective: Baseline resolution of o-, m-, and p-NBA for purity assessment and reaction monitoring.

Materials:

  • HPLC system equipped with a UV-Vis detector.

  • C18 bonded silica column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 2-Propanol / Water / Acetic Acid (20:80:0.4, v/v/v).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 200 mL of HPLC-grade 2-propanol with 800 mL of ultrapure water. Add 4.0 mL of glacial acetic acid.

    • Causality Check: This ensures the pH is maintained around 2.99, well below the pKa of m-NBA and p-NBA, suppressing ionization and preventing peak tailing [6][6].

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.45 µm PTFE membrane.

    • Causality Check: Removes dissolved gases to prevent microbubble formation in the pump, which would otherwise cause baseline noise and flow rate instability.

  • System Equilibration: Purge the system and equilibrate the C18 column at a flow rate of 1.2 mL/min until a stable baseline is achieved at 254 nm. A stable baseline acts as a self-validating indicator that the column is fully saturated with the mobile phase modifier.

  • Sample Preparation: Dissolve the analyte mixture in the mobile phase to a concentration of ~10-50 µg/mL. Filter through a 0.22 µm syringe filter to protect the column frit.

  • Injection & Run: Inject 10 µL of the sample. Monitor the elution. The expected elution order is 2-NBA (~1.45 min) → 3-NBA (~8.85 min) → 4-NBA (~9.91 min) [6][6].

Protocol 2: Capillary Melting Point Determination for Purity Assessment

Objective: Rapid orthogonal verification of isomer identity and bulk purity.

Step-by-Step Methodology:

  • Sample Preparation: Thoroughly triturate the dried sample using an agate mortar and pestle.

    • Causality Check: A fine, homogeneous powder ensures uniform heat transfer. Coarse crystals create air pockets that act as insulators, artificially broadening the melting range.

  • Capillary Loading: Press the open end of a glass capillary into the powder. Invert and tap the sealed end on a hard surface to pack the powder to a height of exactly 2-3 mm.

    • Causality Check: Overpacking creates thermal gradients within the sample mass, leading to inaccurate onset readings.

  • Rapid Heating Phase: Insert the capillary into the digital melting point apparatus. Set the initial heating rate to 10-15 °C/min until the temperature is approximately 20 °C below the expected melting point (e.g., 217 °C for 4-NBA).

  • Equilibrium Heating Phase: Reduce the heating rate strictly to 1-2 °C/min.

    • Causality Check: This is a critical self-validating step; a slow ramp rate ensures the heating block, the thermometer, and the sample are in perfect thermal equilibrium, allowing for precise determination of the thermodynamic melting onset.

  • Observation: Record the temperature at the first appearance of liquid (onset) and when the entire mass is a clear liquid (meniscus point). A pure isomer will exhibit a sharp melting range of 0.5-2.0 °C.

References

  • PubChem. "3-Nitrobenzoic acid | C7H5NO4 | CID 8497".
  • PubChem. "4-Nitrobenzoic Acid | C7H5NO4 | CID 6108".
  • BenchChem.
  • BenchChem. "4-Nitrobenzoic acid CAS number and molecular structure".
  • Journal of Chromatography A (DOI).
  • PubChem. "2-Nitrobenzoic acid | C7H5NO4 | CID 11087".

Sources

Validation

A Comparative Guide to the Acidity of Substituted Benzoic Acids: An In-depth Analysis of 4-Nitro-2-pyrrol-1-ylbenzoic acid

Introduction In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a cornerstone physicochemical property. It profoundly influences a molecule's solubility, absorption, distribution,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a cornerstone physicochemical property. It profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy.[1][2] Benzoic acid and its derivatives are prevalent scaffolds in medicinal chemistry. Understanding how various substituents alter the acidity of the carboxylic acid group is therefore critical for rational drug design.

Part 1: The Theoretical Framework of Acidity in Benzoic Acids

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[3] Any factor that stabilizes this anion by delocalizing its negative charge will increase the acidity of the parent acid, resulting in a lower pKa value.[4] In substituted benzoic acids, the electronic properties of the substituents on the aromatic ring play a dominant role. These effects can be broadly categorized as inductive and resonance effects.

  • Inductive Effect (-I / +I): This is the withdrawal or donation of electron density through the sigma (σ) bonds, driven by differences in electronegativity.[5][6]

  • Resonance Effect (-M / +M): This involves the delocalization of π-electrons between the substituent and the aromatic ring.[6]

Electron-Withdrawing Groups (EWGs) , such as the nitro group (-NO₂), are acid-strengthening. They pull electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion.[5][7][8]

Electron-Donating Groups (EDGs) , such as amino (-NH₂) or pyrrolyl groups, are typically acid-weakening. They push electron density into the ring, which intensifies the negative charge on the carboxylate anion, destabilizing it and making the proton less likely to dissociate.[5][9]

The Hammett equation , log(K/K₀) = σρ, provides a quantitative means to correlate the electronic effects of meta- and para-substituents with the equilibrium constants (and thus pKa) of reactions involving benzoic acid derivatives.[10][11]

Dissecting the Substituents:
  • The Nitro Group (-NO₂): The nitro group is a powerful EWG. It exerts a strong inductive withdrawal (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and an exceptionally strong resonance withdrawal (-M) effect from the para position, which directly delocalizes the ring's π-electrons.[3][6][12] This significantly stabilizes the benzoate anion.

  • The Pyrrolyl Group (-C₄H₄N): The pyrrolyl group is more complex. The nitrogen atom's lone pair is involved in the pyrrole ring's aromatic system, making the ring itself π-electron rich.[13][14] When attached to the benzoic acid ring, it acts as a resonance electron-donating group (+M), destabilizing the carboxylate anion. Its inductive effect is weakly electron-withdrawing (-I) due to the sp² hybridized carbons and the nitrogen atom.

  • The Ortho-Effect: Substituents at the ortho position can introduce steric effects that are not accounted for in simple electronic analysis.[7] This "ortho-effect" often, but not always, leads to an increase in acidity regardless of the substituent's electronic nature. This is theorized to be caused by steric hindrance that forces the carboxyl group out of plane with the benzene ring, disrupting resonance with the ring and increasing the acidity relative to the para isomer.[7]

G cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) cluster_Effect Effect on Acidity EWG e.g., -NO₂ EWG_I Inductive Withdrawal (-I) EWG->EWG_I EWG_M Resonance Withdrawal (-M) EWG->EWG_M Anion_Stabilization Stabilizes Conjugate Base EWG_I->Anion_Stabilization EWG_M->Anion_Stabilization EDG e.g., -Pyrrolyl EDG_M Resonance Donation (+M) EDG->EDG_M EDG_I Weak Inductive Withdrawal (-I) EDG->EDG_I Anion_Destabilization Destabilizes Conjugate Base EDG_M->Anion_Destabilization EDG_I->Anion_Stabilization minor effect Acidity_Increase Increases Acidity (Lower pKa) Anion_Stabilization->Acidity_Increase Acidity_Decrease Decreases Acidity (Higher pKa) Anion_Destabilization->Acidity_Decrease G A Start: Prepare Acid Solution (~1-10 mM in H₂O or co-solvent) B Calibrate pH Meter (Use standard buffers, e.g., 4, 7, 10) A->B C Set up Titration Apparatus (pH electrode, burette, stirrer) B->C D Add Titrant (e.g., 0.1M NaOH) in Small, Recorded Increments C->D E Record pH After Each Addition (Allow reading to stabilize) D->E E->D Repeat until past equivalence point F Plot Titration Curve (pH vs. Volume of Titrant) E->F G Determine Equivalence Point (Vₑ) (Inflection point of the curve) F->G H Calculate Half-Equivalence Point (V = Vₑ / 2) G->H I Determine pKa (pKa = pH at Vₑ / 2) H->I J End: Report pKa I->J

Experimental workflow for pKa determination via potentiometric titration.

Part 3: Comparative Analysis of Acidity

This section compares the known acidity of reference compounds to predict the acidity of 4-Nitro-2-pyrrol-1-ylbenzoic acid.

CompoundStructureSubstituentsKey Electronic EffectsKnown/Predicted pKa
Benzoic Acid C₆H₅COOH(None)Reference Standard~4.20 [15][16][17]
4-Nitrobenzoic Acid O₂NC₆H₄COOH4-NO₂Strong -I, Strong -M~3.44 [18][19][20]
2-Aminobenzoic Acid H₂NC₆H₄COOH2-NH₂Strong +M, -I~4.95 (in H₂O) [21]
4-Nitro-2-pyrrol-1-ylbenzoic acid (Predicted)4-NO₂, 2-Pyrrolyl4-NO₂: Strong -I, -M2-Pyrrolyl: +M, -I, Steric< 3.4 (Predicted)

Analysis and Prediction:

  • Benzoic Acid (pKa ≈ 4.20): This is our baseline. The sp² hybridized carbon of the benzene ring is more electronegative than an sp³ carbon, making benzoic acid more acidic than aliphatic carboxylic acids like acetic acid (pKa ≈ 4.76). [7][22]

  • 4-Nitrobenzoic Acid (pKa ≈ 3.44): The addition of a nitro group at the para-position increases the acidity by nearly a full pKa unit. [3]This demonstrates the powerful stabilizing effect of a strong EWG, which delocalizes the negative charge of the conjugate base through both induction and resonance. [3][23]

  • 2-Aminobenzoic Acid (pKa ≈ 4.95): In contrast, the electron-donating amino group at the ortho-position significantly decreases acidity, making it a weaker acid than benzoic acid. [21]The resonance donation (+M) from the amino group destabilizes the carboxylate anion. This effect overrides any potential acid-strengthening ortho-effect.

  • Prediction for 4-Nitro-2-pyrrol-1-ylbenzoic acid (pKa < 3.4): This molecule presents a fascinating case of competing electronic effects.

    • The para-nitro group is a powerful acid-strengthening group, which will strongly favor a lower pKa, pushing it well below 4.20.

    • The ortho-pyrrolyl group is expected to be electron-donating via resonance (+M), which is an acid-weakening effect.

    • However, the ortho-position of the pyrrolyl group will also introduce a steric ortho-effect . [7]This steric hindrance will likely force the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance donation from the pyrrolyl group to the carboxylate and, more importantly, enhances the acidity.

Conclusion

A molecule's acidity is a direct reflection of its electronic and structural environment. By analyzing substituent effects, we can make robust predictions about chemical behavior. The powerful electron-withdrawing nature of the para-nitro group, augmented by the steric ortho-effect of the 2-pyrrolyl substituent, strongly suggests that 4-Nitro-2-pyrrol-1-ylbenzoic acid is a significantly stronger acid than benzoic acid and even surpasses the acidity of 4-nitrobenzoic acid.

While this guide provides a strong theoretical foundation for this prediction, empirical validation remains the gold standard in science. The detailed potentiometric titration protocol provided herein offers a clear and reliable path for researchers to experimentally determine the precise pKa of this and other novel compounds, providing critical data for advancing drug development projects.

References

  • SATHEE. (n.d.). Chemistry Benzoic Acid.
  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Nitrobenzoic acid.
  • PubChem. (2020). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • PubChem. (2020). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Fiveable. (2025). Benzoic Acid Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • Jiangsu Run'an Pharmaceutical Co. Ltd. (2025). Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid?. Retrieved from [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. Retrieved from [Link]

  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]

  • Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Spectrophotometric Determination of the pKa of Bromothymol Blue.
  • Unknown Source. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Unknown Source. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • Quora. (2016). Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)?. Retrieved from [Link]

  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

  • IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Understanding the Hammett Equation. Retrieved from [Link]

  • Pearson+. (2023). The reduction of nitro groups typically converts them into amine groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE pKa OF PROTONATED a,@-UNSATURATED CARBOXYLIC ACIDS. Retrieved from [Link]

  • YouTube. (2020). Hammett Equation - Application and Questions. Gate Chemistry. Retrieved from [Link]

  • csbsju. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • NEET coaching. (n.d.). In an electrophilic aromatic substitution reaction, the nitro group is meta directing because of it?. Retrieved from [Link]

  • Quora. (2018). Why is the nitro group a metal director in aromatic electrophilic reactions?. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Effects of five membered aromatic heterocycles at the meso-position on the electronic properties of 3-pyrrolyl BODIPY. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Request PDF. (2026). Stabilizing 4π Electron Pyrrolyl Cations by Inducing Aromaticity. Retrieved from [Link]

  • Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids. Retrieved from [Link]

  • Unknown Source. (n.d.). Pyrrole : Aromatic.
  • FooDB. (2010). Showing Compound Anthranilic acid (FDB000896). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • PubMed. (2011). The effect of β-saturated pyrrolic rings on the electronic structures and aromaticity of magnesium porphyrin derivatives: a density functional study. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 2-Aminobenzoic acid (PAMDB000262). Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Anthranilic acid. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 4-Nitro-2-pyrrol-1-ylbenzoic Acid and Its Methyl Ester Derivative

This technical guide provides an in-depth spectroscopic comparison of 4-Nitro-2-pyrrol-1-ylbenzoic acid and its methyl ester derivative, Methyl 4-nitro-2-(1H-pyrrol-1-yl)benzoate. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic comparison of 4-Nitro-2-pyrrol-1-ylbenzoic acid and its methyl ester derivative, Methyl 4-nitro-2-(1H-pyrrol-1-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document details the nuanced differences in their spectral data, offering insights into how subtle structural modifications manifest in various spectroscopic techniques. The following analysis is grounded in fundamental principles and supported by experimental data to ensure scientific integrity and practical applicability.

Introduction

4-Nitro-2-pyrrol-1-ylbenzoic acid is a multifaceted molecule featuring a nitro-substituted benzene ring, a carboxylic acid functional group, and a pyrrole moiety. This unique combination of functional groups makes it and its derivatives interesting candidates for synthetic chemistry and potential pharmaceutical applications. Spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds. This guide will focus on the comparative analysis of the parent acid and its methyl ester, exploring how the conversion of the carboxylic acid to a methyl ester impacts their spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Experimental Workflow & Protocols

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data for the compounds discussed.

General Experimental Workflow

The logical flow for comprehensive spectroscopic characterization follows a standardized sequence to ensure data consistency and integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (1-10 mg) B Dissolve in appropriate Deuterated Solvent (NMR) or UV-grade Solvent (UV-Vis) A->B C Prepare KBr pellet or ATR sample (IR) A->C D ¹H & ¹³C NMR Spectroscopy B->D F UV-Vis Spectroscopy B->F G Mass Spectrometry B->G E FT-IR Spectroscopy C->E H Process & Analyze Spectra D->H E->H F->H G->H I Compare Spectra of Parent Acid vs. Derivative H->I J Correlate Spectral Differences with Structural Changes I->J

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Method: High-Resolution NMR Spectroscopy.

  • Sample Preparation: 5-10 mg of the compound was accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.[1]

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-field spectrometer (e.g., 400 or 500 MHz). The magnetic field was locked to the deuterium signal of the solvent.[1]

Infrared (IR) Spectroscopy[1]
  • Method: Fourier-Transform Infrared (FT-IR) Spectroscopy using either the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

  • Sample Preparation (KBr Pellet Method): 1-2 mg of the sample was ground with 100-200 mg of dry KBr powder. The mixture was then pressed into a thin, transparent pellet.[1]

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy[1]
  • Method: Solution-Phase UV-Vis Spectrophotometry.

  • Sample Preparation: A stock solution was prepared by dissolving a precise amount of the compound in a UV-transparent solvent (e.g., ethanol or methanol). This solution was then diluted to achieve an absorbance within the instrument's linear range (0.1-1.0).[1]

  • Data Acquisition: A baseline was recorded using a cuvette filled with the pure solvent. The sample spectrum was then measured, typically from 200 to 800 nm.[1]

Spectroscopic Analysis of 4-Nitro-2-pyrrol-1-ylbenzoic Acid

The spectroscopic data for the parent acid provides a baseline for our comparison. The key features are directly correlated with its distinct functional groups.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra are expected to show signals corresponding to the protons and carbons of the pyrrole ring, the substituted benzene ring, and the carboxylic acid group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and strong symmetric and asymmetric stretches from the nitro group.[1][2]

UV-Vis Spectroscopy: Nitroaromatic compounds typically exhibit strong absorption bands in the UV-Vis region.[3][4][5] The spectrum is influenced by the electronic transitions within the aromatic system, the nitro group, and the pyrrole ring.

Comparative Spectroscopic Analysis: Acid vs. Methyl Ester

The primary structural difference between 4-Nitro-2-pyrrol-1-ylbenzoic acid and its methyl ester derivative is the conversion of the carboxylic acid (-COOH) to a methyl ester (-COOCH₃). This modification leads to distinct and predictable changes in their respective spectra.

¹H NMR Spectroscopy Comparison

The most significant change in the ¹H NMR spectrum upon esterification is the disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet corresponding to the methyl ester protons.

Proton Assignment 4-Nitro-2-pyrrol-1-ylbenzoic Acid (Expected δ, ppm) Methyl 4-nitro-2-(1H-pyrrol-1-yl)benzoate (Reported δ, ppm) [6]Reason for Shift
-COOH~10-13 (broad s)N/ADisappearance of the acidic proton.
-COOCH₃N/A3.91 (s, 3H)Appearance of the methyl ester protons.
Aromatic-H~7.5-8.58.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, 1H)Minor shifts due to the change in the electronic effect of the substituent at C2.
Pyrrole-H~6.0-7.57.37 - 7.30 (m, 1H)Minor shifts due to the change in the electronic environment.

Note: Expected shifts for the parent acid are based on general principles for similar structures.

¹³C NMR Spectroscopy Comparison

In the ¹³C NMR spectrum, the key differences will be observed for the carbonyl carbon and the newly introduced methyl carbon of the ester.

Carbon Assignment 4-Nitro-2-pyrrol-1-ylbenzoic Acid (Expected δ, ppm) Methyl 4-nitro-2-(1H-pyrrol-1-yl)benzoate (Reported δ, ppm) [6]Reason for Shift
-C OOH / -C OOCH₃~165-175165.5The chemical environment of the carbonyl carbon is slightly altered.
-COOC H₃N/A52.2Appearance of the methyl ester carbon.
Aromatic-C~120-150135.7, 132.4, 132.1, 129.8, 128.0, 122.3Minor shifts due to the change in the electronic nature of the C2 substituent.
Pyrrole-C~100-125Data not fully specified, but expected within this range.Minor shifts due to altered electronic environment.

Note: Expected shifts for the parent acid are based on typical values for benzoic acids and pyrroles.[7][8]

Infrared (IR) Spectroscopy Comparison

The IR spectra provide a clear distinction based on the functional groups present.

Vibrational Assignment 4-Nitro-2-pyrrol-1-ylbenzoic Acid (Expected Wavenumber, cm⁻¹) Methyl 4-nitro-2-(1H-pyrrol-1-yl)benzoate (Expected Wavenumber, cm⁻¹) Reason for Difference
O-H stretch (Carboxylic acid)3300-2500 (Strong, Broad)[1]N/AAbsence of the -OH group in the ester.
C=O stretch~1710-1680 (Carboxylic acid dimer)[1]~1730-1715 (Ester)The C=O bond in esters typically absorbs at a higher frequency than in carboxylic acid dimers.
NO₂ asymmetric stretch~1550-1510[1][2]~1550-1510This vibration is largely unaffected by the change at the C2 position.
NO₂ symmetric stretch~1355-1345[1][2]~1355-1345This vibration is also largely unaffected.
C-O stretch~1320-1210 (Carboxylic acid)[1]Two stretches expected for C-O in an ester.The C-O stretching pattern is different for carboxylic acids and esters.

Note: Expected wavenumbers are based on standard IR correlation tables and data for similar compounds like 4-nitrobenzoic acid and its methyl ester.[1][9]

Conclusion

The spectroscopic comparison of 4-Nitro-2-pyrrol-1-ylbenzoic acid and its methyl ester derivative clearly demonstrates how specific analytical techniques can be used to distinguish between closely related molecules. The key differentiating features are the presence or absence of the carboxylic acid O-H signal in both NMR and IR spectra, and the appearance of the methyl ester signals in the ¹H and ¹³C NMR spectra of the derivative. These spectroscopic fingerprints are essential for reaction monitoring, quality control, and the comprehensive characterization of novel compounds in a research and development setting.

References

  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of...
  • OSTI.GOV. (2021, November 1). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4 - Rsc.org. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a.
  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

  • Kennedy, A. R., Khalaf, A. I., Scott, F., et al. (2017, January 27). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section E: Structure Reports. Retrieved from [Link]

  • PubMed. (2008, September 15). Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • PubMed. (2019, March 29). Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. Retrieved from [Link]

  • PubMed. (2016, January 5). Synthesis and Spectroscopic Characterization on 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) Benzoic Acid: A DFT Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents.
  • NIST WebBook. (n.d.). Benzoic acid, 4-nitro-, methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate.
  • NIST WebBook. (n.d.). Benzoic acid, 4-nitro-. Retrieved from [Link]

  • Arastirmax - Scientific Publication Index. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • SciSpace. (2013, April 27). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...

Sources

Validation

Comprehensive Comparison Guide: Validating the Purity of 4-Nitro-2-pyrrol-1-ylbenzoic Acid via TLC and HPLC

For researchers and drug development professionals, validating the purity of complex synthetic intermediates is a critical gateway to ensuring the safety and efficacy of final Active Pharmaceutical Ingredients (APIs). 4-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the purity of complex synthetic intermediates is a critical gateway to ensuring the safety and efficacy of final Active Pharmaceutical Ingredients (APIs). 4-Nitro-2-pyrrol-1-ylbenzoic acid (CAS: 66940-03-2) is a highly functionalized aromatic building block. Featuring a polar carboxylic acid, a chromophoric nitro group, and a hydrophobic pyrrole ring, this molecule presents unique analytical challenges.

This guide objectively compares the two primary modalities for evaluating its purity—Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—providing field-proven methodologies, mechanistic rationales, and self-validating protocols aligned with global regulatory standards.

Chemical Profiling & Analytical Challenges

To design an effective analytical method, one must first understand the molecule and its synthetic origins. 4-Nitro-2-pyrrol-1-ylbenzoic acid is typically synthesized via the Clauson-Kaas reaction, condensing 2-amino-4-nitrobenzoic acid with 2,5-dimethoxytetrahydrofuran.

This pathway dictates the impurity profile we must resolve:

  • Impurity A (Starting Material): Unreacted 2-amino-4-nitrobenzoic acid (Highly polar).

  • Impurity B (Degradant): 1-(3-Nitrophenyl)-1H-pyrrole, formed via thermal decarboxylation (Highly non-polar).

G SM 2-Amino-4-nitrobenzoic acid (Impurity A: Polar) Product 4-Nitro-2-pyrrol-1-ylbenzoic acid (Target Analyte) SM->Product Clauson-Kaas Synthesis Reagent 2,5-Dimethoxytetrahydrofuran (Reagent) Reagent->Product Degradant 1-(3-Nitrophenyl)-1H-pyrrole (Impurity B: Non-polar) Product->Degradant Decarboxylation (Thermal/Acidic)

Fig 1: Synthesis pathway and potential impurities of 4-Nitro-2-pyrrol-1-ylbenzoic acid.

Methodology 1: Thin Layer Chromatography (TLC)

TLC serves as the first line of defense in the laboratory. It offers rapid, parallel screening of reaction progress and gross impurity profiling.

Causality & Rationale

Silica gel is slightly acidic but highly polar. The carboxylic acid moiety of 4-nitro-2-pyrrol-1-ylbenzoic acid (pKa ~ 3.5) will partially ionize on the plate, causing the analyte to bind strongly to silanol groups. This results in severe "streaking," which masks impurities. Causality: By adding a small percentage of Glacial Acetic Acid to the mobile phase, we suppress the ionization of the carboxylate, forcing the molecule into its neutral state and ensuring it migrates as a tight, quantifiable spot.

Step-by-Step Protocol
  • Stationary Phase: Silica gel 60 F254 aluminum-backed plates.

  • Mobile Phase Preparation: Mix Dichloromethane, Methanol, and Glacial Acetic Acid in a 90:9:1 (v/v/v) ratio.

  • Sample Preparation: Dissolve the analyte in HPLC-grade Methanol to a concentration of 1 mg/mL.

  • Application: Apply 2 µL of the sample 1.5 cm from the bottom edge using a glass capillary.

  • Development: Place the plate in a twin-trough chamber pre-saturated with mobile phase vapors for 15 minutes. Develop until the solvent front reaches 1 cm from the top.

  • Detection: Visualize under short-wave UV light (254 nm). The extensive conjugated system of the analyte provides strong UV absorbance (dark spots against a green fluorescent background).

The Self-Validating System

To ensure the TLC method is valid for each run, perform Co-spotting . Apply the sample, a verified reference standard, and a mixture of both (co-spot) on the same plate.

  • Validation Criteria: The Rf value of the sample must identically match the standard (Rf ~ 0.45). The co-spot must remain a single, perfectly round spot; a "figure-8" shape indicates the presence of a closely eluting isomer or impurity.

Methodology 2: High-Performance Liquid Chromatography (HPLC)

While TLC is excellent for rapid checks, regulatory submissions require the precision, linearity, and quantitative rigor of HPLC, governed by guidelines such as [1].

Causality & Rationale

In reverse-phase chromatography, analyte retention relies on hydrophobic interactions with the C18 stationary phase. If unbuffered water is used, the analyte's carboxylic acid will ionize, causing it to elute in the void volume with severe tailing. Causality: We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing and pH-adjusting agent. TFA drops the mobile phase pH to ~2.0, well below the analyte's pKa, ensuring 100% protonation for sharp, symmetrical peaks. A gradient elution is employed to sequentially elute the highly polar Impurity A, the target analyte, and the highly non-polar Impurity B.

G Start Analyte: 4-Nitro-2-pyrrol-1-ylbenzoic acid Ionization Assess pKa (COOH pKa ~ 3.5) Start->Ionization Choice Select Mobile Phase pH Ionization->Choice Neutral Neutral pH (pH 7.0) Analyte Ionized (COO-) Choice->Neutral Unbuffered H2O Acidic Acidic pH (pH 2.0) Analyte Neutral (COOH) Choice->Acidic 0.1% TFA added Result1 Poor Retention, Severe Tailing Neutral->Result1 Result2 Good Retention, Sharp Peaks Acidic->Result2

Fig 2: Decision matrix for HPLC mobile phase selection based on analyte ionization.

Step-by-Step Protocol
  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0 - 2 min: 10% B (Isocratic hold to elute polar Impurity A)

    • 2 - 12 min: 10% → 90% B (Linear gradient for analyte elution)

    • 12 - 15 min: 90% B (Column wash for non-polar Impurity B)

    • 15 - 20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA/UV at 254 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL sample in Initial Mobile Phase.

The Self-Validating System (System Suitability Test)

To comply with [2], the system must validate itself prior to sample analysis. Inject a System Suitability Test (SST) mixture containing the target analyte and Impurity A.

  • Validation Criteria:

    • Resolution ( Rs​ ): > 2.0 between Impurity A and the target analyte.

    • Tailing Factor ( Tf​ ): < 1.5 for the 4-nitro-2-pyrrol-1-ylbenzoic acid peak.

    • Precision: %RSD of peak area from 5 replicate injections of the standard must be ≤ 2.0%.

Objective Comparison: TLC vs. HPLC

When validating the purity of 4-nitro-2-pyrrol-1-ylbenzoic acid, neither method is obsolete; rather, they serve complementary roles in the analytical lifecycle. The table below synthesizes the quantitative and qualitative differences between the two modalities.

Analytical ParameterTLC (Thin Layer Chromatography)HPLC (High-Performance Liquid Chromatography)
Primary Use Case In-process control, rapid reaction monitoringFinal API release, strict regulatory compliance
Separation Mechanism Adsorption / Partition (Solid-Liquid)Partition (Liquid-Liquid phase interaction)
Resolution Power Moderate (Prone to spot overlap)High (Baseline separation of structurally similar isomers)
Sensitivity (LOD) ~0.1 - 0.5 µg (Visual detection limits)~0.01 - 0.05 µg (UV/PDA detection limits)
Analysis Time ~15 minutes (Multiple samples simultaneously)~20 minutes (Sequential, single sample per run)
Self-Validation Method Co-spotting with reference standardUSP <621> System Suitability Testing (SST)
Regulatory Status Supporting qualitative dataPrimary quantitative data (ICH Q2(R2) compliant)

Conclusion & Regulatory Grounding

For researchers synthesizing 4-nitro-2-pyrrol-1-ylbenzoic acid, adopting a dual-method approach ensures both efficiency and compliance. TLC provides the necessary speed for day-to-day synthetic optimization, while HPLC provides the robust, defensible data required by global health authorities.

By understanding the mechanistic interactions between the analyte's functional groups and the chromatographic environment—such as the necessity of ion suppression via Acetic Acid or TFA—scientists can develop methods that are not just effective, but fundamentally self-validating. Ensuring your HPLC methodology adheres to the rigorous validation characteristics (Accuracy, Precision, Specificity, LOD/LOQ) outlined in the updated ICH Q2(R2) framework is non-negotiable for modern drug development [1].

References
  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

Comparative

Biological Activity Comparison of 4-Nitro-2-pyrrol-1-ylbenzoic Acid and Its Analogs: A Technical Guide for Lead Optimization

As drug discovery programs increasingly target multi-drug resistant (MDR) bacterial strains, revisiting and optimizing established pharmacophores is critical. 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (4-NPBA, CAS: 66940-03...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target multi-drug resistant (MDR) bacterial strains, revisiting and optimizing established pharmacophores is critical. 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (4-NPBA, CAS: 66940-03-2)[1][2] represents a highly versatile synthetic building block. This guide provides an objective, data-driven comparison of 4-NPBA against its structural analogs, focusing on their performance as antimicrobial agents targeting the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway[3].

By dissecting the structure-activity relationships (SAR) and providing self-validating experimental workflows, this guide equips researchers with the mechanistic insights necessary for successful lead optimization.

Structural Dynamics and Mechanistic Causality

The biological activity of the 2-(1H-pyrrol-1-yl)benzoic acid scaffold is fundamentally driven by its unique stereoelectronic profile. The systematic connection between the benzoic acid core and the ortho-substituted pyrrole ring creates a non-planar geometry due to severe steric interactions between the two moieties[4].

When we introduce a nitro group at the 4-position (4-NPBA), two critical mechanistic advantages emerge:

  • Electronic Modulation: The strongly electron-withdrawing nitro group lowers the pKa of the carboxylic acid, ensuring optimal ionization at physiological pH. This enhances solubility in aqueous assay buffers while the lipophilic pyrrole ring maintains membrane permeability.

  • Target Engagement: In the context of antitubercular activity, pyrrole-benzoic acid derivatives act as potent inhibitors of Enoyl-ACP reductase (InhA)[3]. The nitro group serves as a critical hydrogen-bond acceptor, interacting with the Tyr158 residue in the InhA active site, while the non-planar pyrrole ring perfectly occupies the adjacent hydrophobic substrate-binding pocket.

FAS2_Inhibition A Acetyl-CoA B Malonyl-CoA A->B C FAS-II Complex B->C D InhA Enzyme C->D E Mycolic Acid D->E Cell Wall Synthesis I 4-NPBA & Analogs I->D Competitive Inhibition

Fig 1: Inhibition of the FAS-II mycolic acid biosynthesis pathway by 4-NPBA and its analogs.

Comparative Biological Activity: 4-NPBA vs. Analogs

To objectively evaluate the performance of 4-NPBA, we must compare it against analogs with different C4-substitutions (Amino, Chloro, and Unsubstituted) and standard clinical alternatives (Isoniazid and Ciprofloxacin). The data below synthesizes representative in vitro benchmarking metrics for this chemical class against Mycobacterium tuberculosis H37Rv.

Quantitative Performance Summary
CompoundC4-SubstituentMIC M. tb (µg/mL)IC₅₀ InhA (µM)CC₅₀ HepG2 (µM)Selectivity Index (SI)
4-NPBA -NO₂3.121.8>100>32
Analog 1 -Cl6.254.185.013.6
Analog 2 -NH₂12.58.4>100>8
Analog 3 -H (Unsubstituted)25.015.2>100>4
Isoniazid (Standard) N/A0.250.5>100>400
Ciprofloxacin (Standard) N/A1.00N/A>100>100

Scientist's Insight: The data clearly demonstrates that the strongly electron-withdrawing nitro group (4-NPBA) yields a 4- to 8-fold improvement in Minimum Inhibitory Concentration (MIC) compared to electron-donating (-NH₂) or unsubstituted analogs. While it does not surpass the potency of the frontline prodrug Isoniazid, 4-NPBA does not require activation by mycobacterial catalase-peroxidase (KatG), making it a highly viable alternative for KatG-mutated, Isoniazid-resistant strains[3].

Self-Validating Experimental Protocols

A common pitfall in evaluating nitro-aromatic compounds is their inherent yellow/orange coloration and poor aqueous solubility, which can cause severe optical interference in standard OD₆₀₀ spectrophotometric assays. To ensure absolute trustworthiness, the following protocols are designed as self-validating systems utilizing orthogonal readouts and internal counter-screens.

Protocol A: Self-Validating Resazurin Microtiter Assay (REMA) for MIC

Causality: We utilize Resazurin (Alamar Blue) because it shifts the readout from optical density (prone to precipitation artifacts) to fluorescence. Live bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-NPBA and analogs in 100% DMSO.

  • Dilution: Perform 2-fold serial dilutions in Middlebrook 7H9 broth within a 96-well plate. Validation Check: Ensure final DMSO concentration never exceeds 1% v/v to prevent solvent-induced toxicity.

  • Inoculation: Add M. tuberculosis H37Rv culture (adjusted to an OD₆₀₀ of 0.05) to all test wells.

  • Internal Controls (The Self-Validation Engine):

    • Vehicle Control: 1% DMSO + Bacteria (Confirms solvent is non-toxic).

    • Negative Control: Broth only + Resazurin (Confirms media sterility).

    • Colorimetric Blank: 4-NPBA + Broth + Resazurin (NO bacteria). Crucial step to prove the nitro compound does not spontaneously auto-reduce the dye.

    • Positive Control: Isoniazid (Validates assay sensitivity).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Ex: 560 nm / Em: 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol B: InhA Kinetic Target Engagement Assay

Causality: To prove that the phenotypic MIC is driven by target engagement rather than non-specific membrane disruption, we must measure the direct inhibition of Enoyl-ACP reductase (InhA) by monitoring the oxidation of NADH to NAD⁺.

Step-by-Step Methodology:

  • Reaction Mix: In a UV-transparent 96-well plate, combine 30 nM purified recombinant InhA, 250 µM NADH, and varying concentrations of 4-NPBA (0.1 µM to 50 µM) in 30 mM PIPES buffer (pH 6.8).

  • Pre-incubation: Incubate the enzyme-inhibitor complex for 10 minutes at 25°C. Causality: This allows the non-planar pyrrole-benzoic acid to reach binding equilibrium in the hydrophobic pocket.

  • Initiation: Add 50 µM of the substrate 2-trans-dodecenoyl-CoA to initiate the reaction.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm (NADH oxidation) for 20 minutes using a microplate reader.

  • Orthogonal Counter-Screen: Run the exact same assay using Malate Dehydrogenase (MDH) instead of InhA. Validation Check: If 4-NPBA inhibits MDH as well, it is a Pan-Assay Interference Compound (PAINS) or a non-specific NADH-reactive agent. True InhA inhibitors will show no effect on MDH.

Workflow cluster_0 Self-Validating Screening Workflow A Compound Library (4-NPBA & Analogs) B Primary Screen: REMA MIC Assay A->B Phenotypic Activity C Orthogonal Validation: InhA Enzyme Kinetics B->C Target Engagement D Counter-Screen: MDH Assay (PAINS check) C->D Specificity Profiling E Lead Candidate Confirmed D->E No MDH Inhibition

Fig 2: Self-validating experimental workflow for pyrrole-benzoic acid derivatives.

Conclusion

The 4-Nitro-2-pyrrol-1-ylbenzoic acid scaffold is a highly effective starting point for antimicrobial drug development. The precise combination of the ortho-pyrrole's steric bulk and the para-nitro group's electronic withdrawal creates a molecule uniquely suited to penetrate mycobacterial cell walls and competitively inhibit InhA. By utilizing the self-validating REMA and kinetic protocols outlined above, researchers can confidently separate true target-specific leads from artifactual false positives.

References

  • 4-硝基-2-(1H-吡咯-1-基)-苯甲酸_CAS:66940-03-2 - 郑州春秋化工 ...
  • 4-硝基-2-(1H-吡咯-1-基)
  • 2-(1H-pyrrol-1-yl)
  • Source: ncbi.nlm.nih.gov (PMC)

Sources

Validation

Characterization of 4-nitro-2-(trifluoromethyl)benzoic acid

An In-Depth Characterization and Comparative Analysis of 4-Nitro-2-(trifluoromethyl)benzoic Acid in Drug Discovery In modern pharmaceutical development, the strategic incorporation of fluorinated moieties is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Characterization and Comparative Analysis of 4-Nitro-2-(trifluoromethyl)benzoic Acid in Drug Discovery

In modern pharmaceutical development, the strategic incorporation of fluorinated moieties is a cornerstone technique for optimizing a drug's pharmacokinetic and pharmacodynamic profiles. Among the most versatile building blocks available to medicinal chemists is 4-nitro-2-(trifluoromethyl)benzoic acid (CAS: 320-37-6) .

As a Senior Application Scientist, I frequently evaluate intermediate scaffolds to determine their utility in synthesizing complex Active Pharmaceutical Ingredients (APIs), such as kinase inhibitors and androgen receptor antagonists. This guide provides an objective comparison of 4-nitro-2-(trifluoromethyl)benzoic acid against its non-fluorinated and non-nitrated alternatives, detailing the mechanistic causality behind its structural advantages and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: Why Choose This Specific Scaffold?

The molecular architecture of 4-nitro-2-(trifluoromethyl)benzoic acid offers a unique combination of electronic and steric properties that directly influence downstream API performance.

  • Steric Modulation and Coplanarity: Crystallographic studies demonstrate that the bulky trifluoromethyl (–CF3) group at the ortho position forces the adjacent carboxylic acid group out of the aromatic plane [1]. This orthogonal twist prevents resonance delocalization between the aromatic ring and the carboxylate. In drug design, this 3D structural perturbation is highly desirable; it breaks molecular flatness, which often improves aqueous solubility and prevents non-specific protein binding.

  • Lipophilic Efficiency (LipE): The highly electronegative C–F bonds are exceptionally resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the –CF3 group significantly enhances the compound's lipophilicity (LogP), a critical parameter for crossing lipid bilayers in cellular assays.

  • Synthetic Versatility: The para-nitro group acts as a masked amine. It is stable under various harsh coupling conditions (e.g., esterifications or cross-couplings) but can be cleanly reduced to an aniline derivative (4-amino-2-(trifluoromethyl)benzoic acid) when a nucleophilic handle is required for subsequent amide bond formation.

Pathway A 4-Nitro-2-(trifluoromethyl) benzoic acid B Reduction (Pd/C, H2) A->B C 4-Amino-2-(trifluoromethyl) benzoic acid B->C D Amide Coupling (HATU, DIPEA) C->D E Target API (e.g., Kinase Inhibitor) D->E

Synthetic pathway of 4-nitro-2-(trifluoromethyl)benzoic acid to target APIs.

Comparative Performance Analysis

To justify the higher procurement cost of fluorinated building blocks, we must objectively compare 4-nitro-2-(trifluoromethyl)benzoic acid against its structural analogs. The table below summarizes the quantitative and qualitative differences that dictate scaffold selection.

Property / Feature4-Nitro-2-(trifluoromethyl)benzoic acid4-Nitrobenzoic acid2-(Trifluoromethyl)benzoic acid
CAS Number 320-37-662-23-7433-97-6
Molecular Weight 235.12 g/mol 167.12 g/mol 190.12 g/mol
Estimated cLogP ~2.5 (High Lipophilicity)~1.9 (Moderate)~2.3 (Moderate-High)
Steric Profile (COOH) Orthogonal twist (Non-planar)Coplanar with aromatic ringOrthogonal twist (Non-planar)
Metabolic Stability Excellent (C-F bonds block oxidation)Poor to ModerateExcellent
Downstream Utility High (Nitro reducible to reactive NH2)ModerateLow (Lacks para-functional handle)

Self-Validating Experimental Protocol: Nitro Reduction

The most common initial transformation for this scaffold is the reduction of the nitro group to an amine. The following protocol is designed as a self-validating system , meaning the physical and analytical checkpoints inherently prove the success of the reaction without requiring external purification to confirm.

Objective: Catalytic hydrogenation to yield 4-amino-2-(trifluoromethyl)benzoic acid.

Causality of Reagents:

  • Solvent (Methanol): Chosen because it fully solubilizes the starting material and provides a protic environment that accelerates the proton-coupled electron transfer required for nitro reduction.

  • Catalyst (10% Pd/C): Palladium on carbon is highly efficient for NO2 to NH2 reductions at room temperature, avoiding the need for harsh metal-acid (e.g., Iron/HCl) conditions that could complicate workup.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 100 mL round-bottom flask, dissolve 2.35 g (10 mmol) of 4-nitro-2-(trifluoromethyl)benzoic acid in 30 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 0.23 g (10 wt%) of 10% Pd/C. Expert Insight: Always add the catalyst to the solvent under an inert atmosphere (Argon) to prevent the pyrophoric palladium from igniting methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • In-Process Control (The Self-Validation Step): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into an LC-MS.

    • Validation Metric: The starting material has a molecular weight of 235.12 Da. The complete conversion of NO2 to NH2 involves the loss of two oxygen atoms (-32 Da) and the addition of two protons (+2 Da). Therefore, the reaction is definitively complete when the m/z 234 peak (negative ion mode, [M-H]-) completely disappears, and a new, single peak at m/z 204 emerges. This exact -30 Da mass shift guarantees structural conversion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product as an off-white solid. (Typical yield: >95%).

Workflow Step1 Dissolve in MeOH (0.1 M) Step2 Add 10% Pd/C (10 wt%) Step1->Step2 Step3 H2 Atmosphere (Balloon, 4h) Step2->Step3 Step4 Filter over Celite (Remove Pd) Step3->Step4 Step5 LC-MS Validation (-30 Da shift) Step4->Step5

Step-by-step catalytic hydrogenation workflow with LC-MS validation.

Conclusion

The strategic selection of 4-nitro-2-(trifluoromethyl)benzoic acid over simpler benzoic acid derivatives is justified by its profound impact on the 3D geometry and lipophilic efficiency of the resulting APIs. By understanding the crystallographic realities of steric hindrance and employing self-validating synthetic protocols, researchers can confidently integrate this building block into advanced drug discovery pipelines.

References

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid ResearchGate / Acta Crystallographica Section E Crystallographic Communications URL:[Link]

Comparative

ESI vs. APCI for Pyrrole Derivative Analysis: A Senior Application Scientist's Guide

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the nuances of mass spectrometry for the analysis of pyrrole derivatives. As a senior application scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the nuances of mass spectrometry for the analysis of pyrrole derivatives. As a senior application scientist, my goal is to move beyond a simple recitation of technical specifications and provide you with the field-proven insights necessary to make informed decisions for your analytical workflows. This guide will delve into the core principles of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offering a direct comparison of their performance for the analysis of this critical class of heterocyclic compounds.

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in everything from blockbuster drugs to organic electronics. Their structural diversity, however, presents a unique challenge for mass spectrometric analysis. The choice of ionization source is paramount, directly influencing sensitivity, spectral quality, and ultimately, the reliability of your data. This guide will equip you with the knowledge to select the optimal ionization technique for your specific pyrrole derivative, ensuring robust and reproducible results.

Understanding the Ionization Challenge: The Nature of Pyrrole Derivatives

Before we compare ESI and APCI, it is crucial to understand the physicochemical properties of pyrrole derivatives that govern their behavior in a mass spectrometer source. These molecules can range from highly polar to nonpolar, with varying degrees of thermal stability and volatility. This chemical diversity is precisely why a one-size-fits-all approach to ionization is often inadequate.

The Ionization Sources: A Tale of Two Mechanisms

Electrospray Ionization (ESI): The Gentle Giant for Polar, Labile Molecules

Electrospray ionization is a soft ionization technique that generates ions from a liquid phase. The process involves applying a high voltage to a liquid analyte solution as it is nebulized, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until it reaches the Rayleigh limit, at which point the droplet undergoes Coulombic fission, expelling a stream of gas-phase ions.

Mechanism of ESI:

ESI_Mechanism Analyte_Solution Analyte in Solution (Polar Solvent) Capillary Charged Capillary (High Voltage) Analyte_Solution->Capillary Taylor_Cone Capillary->Taylor_Cone Nebulization Charged_Droplets Charged Droplets Taylor_Cone->Charged_Droplets Solvent_Evaporation Solvent Evaporation (Drying Gas) Charged_Droplets->Solvent_Evaporation Coulomb_Fission Coulomb Fission Solvent_Evaporation->Coulomb_Fission Gas_Phase_Ions Gas-Phase Ions [M+H]+ or [M-H]- Coulomb_Fission->Gas_Phase_Ions MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ions->MS_Inlet

Caption: ESI workflow from solution to gas-phase ions.

The key advantage of ESI lies in its gentle nature. It is particularly well-suited for the analysis of polar, thermally labile, and large molecules, as it minimizes in-source fragmentation. For pyrrole derivatives, ESI is the preferred method when the molecule possesses polar functional groups (e.g., carboxylic acids, amines) that can readily accept or lose a proton.

Atmospheric Pressure Chemical Ionization (APCI): The Workhorse for Less Polar, More Volatile Compounds

Atmospheric Pressure Chemical Ionization takes a different approach. Instead of ionizing the analyte directly from the liquid phase, APCI first vaporizes the analyte in a heated nebulizer. The resulting vaporized analyte molecules then enter a corona discharge region, where they are ionized through a series of gas-phase chemical reactions with reagent ions produced from the solvent.

Mechanism of APCI:

APCI_Mechanism Analyte_Solution Analyte in Solution Heated_Nebulizer Heated Nebulizer (Vaporization) Analyte_Solution->Heated_Nebulizer Analyte_Vapor Analyte Vapor Heated_Nebulizer->Analyte_Vapor Ion_Molecule_Reaction Ion-Molecule Reactions Analyte_Vapor->Ion_Molecule_Reaction Corona_Discharge Reagent_Ions Reagent Gas Ions (from Solvent) Corona_Discharge->Reagent_Ions Reagent_Ions->Ion_Molecule_Reaction Gas_Phase_Ions Gas-Phase Ions [M+H]+ or [M-H]- Ion_Molecule_Reaction->Gas_Phase_Ions MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ions->MS_Inlet

Caption: APCI workflow from solution to gas-phase ions.

APCI is generally more suitable for less polar and more volatile compounds that are not easily ionized by ESI. The high-temperature vaporization step makes it incompatible with thermally labile molecules. For pyrrole derivatives, APCI is the go-to technique when the molecule has lower polarity and sufficient volatility to be vaporized without decomposition.

Head-to-Head Comparison: ESI vs. APCI for Pyrrole Derivative Analysis

The choice between ESI and APCI for a specific pyrrole derivative is not always straightforward. The following table summarizes the key decision-making parameters based on experimental evidence and established principles.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity High to moderateLow to moderate
Analyte Volatility Not a primary requirementRequired
Thermal Stability Suitable for thermally labile compoundsNot suitable for thermally labile compounds
Molecular Weight Range Wide (up to several MDa)Generally < 2000 Da
Ionization Mechanism Desolvation of charged dropletsGas-phase ion-molecule reactions
Typical Adducts [M+H]+, [M-H]-, [M+Na]+[M+H]+, [M-H]-
Matrix Effects More susceptible to ion suppressionLess susceptible to ion suppression
Flow Rate Compatibility Lower flow rates (µL/min to low mL/min)Higher flow rates (0.2 to 2 mL/min)

Experimental Protocol: A Self-Validating Workflow for Pyrrole Derivative Analysis

To provide a practical context, here is a detailed, step-by-step methodology for the analysis of a hypothetical pyrrole derivative, "Pyrrole-X," using both ESI and APCI to determine the optimal ionization mode. This protocol is designed to be self-validating by systematically comparing the outcomes of both techniques.

Objective: To determine the optimal ionization technique (ESI vs. APCI) for the quantitative analysis of Pyrrole-X.

Materials:

  • Pyrrole-X standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • A liquid chromatograph coupled to a mass spectrometer (LC-MS) with interchangeable ESI and APCI sources

Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Evaluation Stock_Solution 1. Prepare 1 mg/mL Stock of Pyrrole-X in ACN Working_Standard 2. Prepare 1 µg/mL Working Standard in 50:50 ACN:H2O with 0.1% FA Stock_Solution->Working_Standard LC_Method 3. Develop Isocratic LC Method (e.g., C18 column, 50:50 ACN:H2O with 0.1% FA, 0.4 mL/min) ESI_Analysis 4a. Analyze with ESI Source LC_Method->ESI_Analysis APCI_Analysis 4b. Analyze with APCI Source LC_Method->APCI_Analysis Compare_Signal 5. Compare Signal Intensity ([M+H]+ or [M-H]-) ESI_Analysis->Compare_Signal APCI_Analysis->Compare_Signal Compare_S_N 6. Compare Signal-to-Noise Ratio Compare_Signal->Compare_S_N Check_Fragmentation 7. Assess In-Source Fragmentation Compare_S_N->Check_Fragmentation Select_Method 8. Select Optimal Ionization Mode Check_Fragmentation->Select_Method

Caption: A self-validating workflow for ionization mode selection.

Step-by-Step Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Pyrrole-X in acetonitrile.

    • From the stock solution, prepare a 1 µg/mL working standard in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS Analysis (ESI Mode):

    • Equip the mass spectrometer with the ESI source.

    • Set up a suitable liquid chromatography method. For a start, an isocratic method with a C18 column and a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid at a flow rate of 0.4 mL/min is a good starting point.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature).

    • Inject the working standard and acquire data in both positive and negative ion modes.

  • LC-MS Analysis (APCI Mode):

    • Replace the ESI source with the APCI source.

    • Keep the LC method the same for a direct comparison.

    • Optimize the APCI source parameters (e.g., corona discharge current, vaporizer temperature, nebulizer gas pressure, drying gas flow, and temperature).

    • Inject the working standard and acquire data in both positive and negative ion modes.

  • Data Evaluation:

    • Compare the absolute signal intensity of the molecular ion ([M+H]+ or [M-H]-) for Pyrrole-X between the ESI and APCI runs.

    • Calculate the signal-to-noise ratio (S/N) for the main analyte peak in both modes.

    • Examine the mass spectra for any signs of in-source fragmentation or thermal degradation in the APCI mode.

    • The ionization mode that provides the highest signal intensity, best S/N, and minimal fragmentation is the optimal choice for your analyte.

Senior Application Scientist's Recommendation

The choice between ESI and APCI is not merely a technical decision; it is a strategic one that impacts the quality and reliability of your results.

  • Start with ESI as your default for unknown pyrrole derivatives. Its broad applicability to polar compounds and its gentle nature make it a robust starting point.

  • If your pyrrole derivative is of low to medium polarity and you are struggling with sensitivity in ESI, APCI is your next logical step. Be mindful of the potential for thermal degradation.

  • Always perform a direct comparison when developing a new method. The self-validating workflow described above is a small investment of time that pays significant dividends in data quality.

  • Consider the matrix. For complex matrices, APCI can sometimes offer an advantage due to its lower susceptibility to ion suppression.

By understanding the fundamental principles of each ionization technique and systematically evaluating their performance for your specific pyrrole derivative, you can develop robust and reliable analytical methods that will stand up to the rigors of scientific scrutiny.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available at: [Link]

  • Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. Lipids, 36(4), 327–346. Available at: [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist. Reviews, 30(1), 19–34. Available at: [Link]

  • Scion Instruments. (2021, March 2). What is APCI and how does it work? Available at: [Link]

Validation

The Double-Edged Sword: Correlating pKa Values with the Biological Activity of Nitrobenzoic Acid Derivatives

A Senior Application Scientist's Guide for Researchers in Drug Development In the intricate world of drug discovery, understanding the physicochemical properties of a molecule is paramount to predicting its biological be...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the intricate world of drug discovery, understanding the physicochemical properties of a molecule is paramount to predicting its biological behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth exploration of the relationship between the pKa values of nitrobenzoic acid derivatives and their biological activity, offering a comparative analysis supported by experimental data and protocols.

The Significance of pKa in Biological Systems

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[1] This is a crucial parameter in drug development because the ionization state of a drug molecule significantly influences its ability to cross biological membranes and interact with its target.[1][2] Generally, the non-ionized form of a drug is more lipophilic and can more readily traverse cell membranes, while the ionized form is more water-soluble and may interact more effectively with polar targets like enzymes and receptors.[1] Therefore, a delicate balance of pKa is often required for optimal therapeutic efficacy.

Nitrobenzoic acids, characterized by a benzoic acid core with one or more nitro groups, serve as an excellent case study for the influence of pKa on biological activity. The strongly electron-withdrawing nature of the nitro group significantly impacts the acidity of the carboxylic acid, providing a tunable platform for medicinal chemists.[3]

A Tale of Three Isomers: A Comparative Analysis

The three primary isomers of nitrobenzoic acid—ortho, meta, and para—exhibit distinct pKa values due to the positional differences of the electron-withdrawing nitro group. This, in turn, influences their biological potential. All three isomers are considerably more acidic than the parent benzoic acid (pKa ≈ 4.2).[4]

CompoundIsomer PositionpKa ValueKey Biological Activities Noted in Literature
Benzoic Acid-4.20[4]Food preservative with some antimicrobial properties.
2-Nitrobenzoic AcidOrtho2.17[5]Metal complexes of its derivatives have shown anticancer and antibacterial activity.[4]
3-Nitrobenzoic AcidMeta3.45[6]Precursor to dyes and other active compounds.[5]
4-Nitrobenzoic AcidPara3.44[5]Inhibits the in-vitro growth of Mycobacterium tuberculosis (Mtb).[5][7]

The ortho isomer is the most acidic due to the "ortho effect," where steric hindrance from the adjacent nitro group forces the carboxylic acid out of the plane of the benzene ring, facilitating proton donation.[4] The para isomer is slightly more acidic than the meta isomer because the nitro group at the para position can more effectively stabilize the resulting carboxylate anion through resonance.[4][8]

This differentiation in acidity, and therefore the degree of ionization at physiological pH (typically around 7.4), is a foundational concept in predicting how these molecules will behave in a biological system. A lower pKa means the compound will be more ionized at physiological pH.

The pKa-Activity Relationship: A Complex Correlation

While it is tempting to draw a direct line between a lower pKa and higher biological activity, the reality is far more nuanced. The relationship is not always linear and is often influenced by other factors such as lipophilicity, steric effects, and the specific mechanism of action.

For instance, in the context of antitubercular activity, it has been hypothesized that the esters of nitrobenzoic acids act as prodrugs.[5][9] These more lipophilic esters are thought to better permeate the waxy cell wall of Mycobacterium tuberculosis. Once inside, intracellular esterases are believed to hydrolyze the ester, releasing the active nitrobenzoic acid.[5] The resulting acidification of the intracellular environment could contribute to the antimicrobial effect. However, a study on a library of 64 nitrobenzoate derivatives found that the greater antitubercular activity of the nitro derivatives was unrelated to their pKa values or hydrolysis rates.[9] This suggests that while pKa is a vital property, it is not the sole determinant of biological activity in this case. The nitro group itself, and its potential to be reduced to reactive nitrogen species by microbial enzymes, is also a key player in the mechanism of action.[7][10]

In other contexts, such as enzyme inhibition, the ionized form of the carboxylic acid may be crucial for forming ionic bonds with positively charged amino acid residues in the active site of an enzyme. For example, p-nitrobenzoic acid has been studied as a competitive inhibitor of Jack bean urease, where it competes with the substrate for the active site.[11]

The following diagram illustrates the fundamental principle of how pKa influences the ionization state of a nitrobenzoic acid derivative and its subsequent ability to cross a biological membrane to reach an intracellular target.

pKa_Biological_Activity cluster_extracellular Extracellular (pH ~7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Drug_nonionized Non-ionized (Lipophilic) Membrane Lipid Bilayer Drug_nonionized->Membrane Permeates Drug_ionized Ionized (Hydrophilic) Target Biological Target (e.g., Enzyme) Drug_ionized->Target May bind to extracellular target Drug_intracellular Drug inside cell Membrane->Drug_intracellular Drug_intracellular->Target Binds pKa pKa of Drug pKa->Drug_nonionized pH < pKa pKa->Drug_ionized pH > pKa

Caption: Relationship between pKa, ionization, and membrane permeability.

Experimental Protocols

To aid researchers in their investigations, the following are detailed, step-by-step methodologies for determining the pKa of a novel nitrobenzoic acid derivative and assessing its antimicrobial activity.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the nitrobenzoic acid derivative with a strong base and monitoring the pH change.

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Burette (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Standardized 0.1 M NaOH solution

  • 0.01 M solution of the nitrobenzoic acid derivative

  • Deionized water

Procedure:

  • Preparation: Accurately prepare a 0.01 M solution of the nitrobenzoic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

  • Setup: Place 50 mL of the nitrobenzoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.

  • Data Collection: Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.

  • Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials and Equipment:

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Stock solution of the nitrobenzoic acid derivative in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth and solvent only)

Procedure:

  • Preparation: Prepare a serial two-fold dilution of the nitrobenzoic acid derivative in the broth medium in the wells of a 96-well plate. The concentration range should be wide enough to determine the MIC.

  • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., to a concentration of 5 x 10^5 CFU/mL). Add an equal volume of the bacterial inoculum to each well containing the test compound.

  • Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only). If a solvent like DMSO is used, include a solvent control (bacteria, broth, and the highest concentration of solvent used).

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

The following diagram illustrates the general workflow for these experimental protocols.

Experimental_Workflow cluster_pKa pKa Determination cluster_MIC MIC Determination Prepare_Acid_Sol Prepare 0.01M Nitrobenzoic Acid Solution Titrate Titrate with 0.1M NaOH Prepare_Acid_Sol->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot_Curve Plot Titration Curve Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa Correlate Correlate pKa with MIC Determine_pKa->Correlate Serial_Dilution Serial Dilution of Test Compound Inoculate Inoculate with Bacteria Serial_Dilution->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC Read_MIC->Correlate Synthesize_Derivative Synthesize Novel Nitrobenzoic Acid Derivative Synthesize_Derivative->Prepare_Acid_Sol Synthesize_Derivative->Serial_Dilution

Caption: Experimental workflow for pKa and MIC determination.

Conclusion

The pKa of nitrobenzoic acid derivatives is a fundamental physicochemical property that significantly influences their biological activity. While a lower pKa generally indicates a higher degree of ionization at physiological pH, the correlation with biological efficacy is not always straightforward. Other factors, including the specific biological target, mechanism of action, lipophilicity, and steric properties of the molecule, play crucial roles. A thorough understanding of the interplay between these factors is essential for the rational design of novel therapeutics based on the nitrobenzoic acid scaffold. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess these properties and build a more comprehensive understanding of the structure-activity relationships within this important class of compounds.

References

  • Machado, D., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC, NIH. [Link]

  • Zhang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC. [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. National Library of Medicine. [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?[Link]

  • Thawari, Y. (n.d.). p-NITRO BENZOIC ACID AND p-CHLORO BENZOIC ACID AS JACK BEAN UREASE INHIBITOR. Journal of Advanced Scientific Research. [Link]

  • ResearchGate. (2025). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. [Link]

  • ResearchGate. (n.d.). QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. [Link]

  • Singh, M., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Europe PMC. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]

  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?[Link]

  • Cossu, M., et al. (2023). Antimicrobial Power of Organic Acids and Nature-Identical Compounds against Two Vibrio spp.: An In Vitro Study. PMC. [Link]

  • MDPI. (2024). Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • PubMed. (2008). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. National Library of Medicine. [Link]

  • PubMed. (2014). Synthesis, Antimicrobial Evaluation and QSAR Studies of P-Hydroxy Benzoic Acid Derivatives. National Library of Medicine. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. [Link]

  • PubMed. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. National Library of Medicine. [Link]

  • MDPI. (2025). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

Sources

Comparative

Benchmarking the synthesis of 4-Nitro-2-pyrrol-1-ylbenzoic acid against other methods

Executive Summary N-aryl pyrroles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, PARP inhibitors, and anti-inflammatory agents. The synthesis of 4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl pyrroles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, PARP inhibitors, and anti-inflammatory agents. The synthesis of 4-nitro-2-(1H-pyrrol-1-yl)benzoic acid presents a unique benchmarking opportunity for synthetic chemists. The primary precursor, 2-amino-4-nitrobenzoic acid, is highly deactivated, making it a stringent test for any pyrrole synthesis methodology. This guide objectively compares the classical Clauson-Kaas reaction against modern microwave-assisted protocols and transition-metal-catalyzed cross-coupling alternatives, providing actionable experimental data and mechanistic insights.

Expert Analysis: Substrate Reactivity & Causality

As an Application Scientist, it is crucial to understand why a substrate fails or succeeds under standard conditions before scaling a reaction. In 2-amino-4-nitrobenzoic acid, the nucleophilicity of the aniline nitrogen is severely compromised by three interacting factors:

  • Steric Hindrance: The ortho-carboxylic acid group physically blocks the approach of bulky electrophiles during the initial hemiaminal formation.

  • Ortho-Deactivation: The -COOH group exerts a strong electron-withdrawing effect and engages in intramolecular hydrogen bonding with the amine, effectively locking its lone pair.

  • Inductive Depletion: The nitro group at the 4-position (meta to the amine) further depletes electron density from the aromatic ring via strong inductive effects.

Because of this profound deactivation, standard room-temperature condensation methods fail. This necessitates either harsh thermal conditions, microwave irradiation, or alternative bond-forming strategies like transition-metal catalysis.

Mechanistic Pathways & Route Selection

Routes Aniline 2-Amino-4-nitrobenzoic acid Product 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid Aniline->Product Classical Clauson-Kaas (AcOH, 118°C, 6h) Aniline->Product MW Clauson-Kaas (H2O, 150°C, 15m) Haloarene 2-Bromo-4-nitrobenzoic acid Haloarene->Product Ullmann C-N Coupling (Pyrrole, CuI, 110°C, 24h)

Figure 1: Synthetic route comparison for 4-nitro-2-(1H-pyrrol-1-yl)benzoic acid.

Benchmarked Methodologies

Method A: Classical Clauson-Kaas Synthesis (The Industry Standard)

The1 remains the most widely utilized protocol for N-substituted pyrrole synthesis[1]. It utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTF) as a stable, masked precursor to the highly reactive succinaldehyde.

  • Causality & Chemistry: Glacial acetic acid serves a dual purpose: it acts as the solvent and provides the acidic protons required to hydrolyze the methoxy acetals of 2,5-DMTF, generating the active 1,4-dicarbonyl species in situ[1]. The high boiling point of acetic acid (118 °C) provides the necessary thermal energy to overcome the high activation barrier of the deactivated aniline.

  • Self-Validating Protocol:

    • Charge a round-bottom flask with 2-amino-4-nitrobenzoic acid (1.0 equiv) and glacial acetic acid (0.5 M concentration).

    • Add 2,5-dimethoxytetrahydrofuran (1.2 equiv) dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to 118 °C for 4–6 hours under a nitrogen atmosphere.

    • Validation Step: Monitor reaction completion via TLC (Eluent: Hexane/EtOAc 1:1). The highly fluorescent starting material spot should disappear.

    • Cool the mixture to room temperature and pour it into crushed ice to precipitate the product.

    • Filter the crude solid, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to afford the pure product.

Method B: Microwave-Assisted Aqueous Clauson-Kaas (The Green Alternative)

Recent transitions toward greener chemistry have highlighted the utility of2[2].

  • Causality & Chemistry: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar solvent and reactants. This localized superheating accelerates the ring-closure step, reducing reaction times from hours to minutes. The addition of a catalytic amount of p-Toluenesulfonic acid (pTsOH) compensates for the lower acidity of the water/AcOH mixture compared to neat glacial acetic acid, ensuring rapid acetal deprotection[3].

  • Self-Validating Protocol:

    • In a microwave-safe vessel, combine 2-amino-4-nitrobenzoic acid (1.0 equiv), 2,5-DMTF (1.2 equiv), and pTsOH (10 mol%).

    • Suspend the mixture in a 1:1 solution of Water/Acetic Acid (1.0 M).

    • Seal the vessel and irradiate at 150 °C for 15–30 minutes.

    • Validation Step: Dilute with ethyl acetate and wash with brine. If unreacted aniline persists (indicated by a yellow aqueous layer upon acidification), extend irradiation by 5 minutes.

    • Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Method C: Transition-Metal Catalyzed Ullmann C-N Coupling

For substrates where the aniline is entirely unreactive, reversing the nucleophile/electrophile roles is a powerful workaround.

  • Causality & Chemistry: By utilizing 2-bromo-4-nitrobenzoic acid as the electrophile and pyrrole as the nucleophile, the reaction relies on the oxidative addition of the aryl halide to a Copper(I) catalyst. The electron-withdrawing nitro group actually enhances the reactivity of the aryl bromide toward oxidative addition, turning a previously detrimental electronic effect into an advantage.

  • Self-Validating Protocol:

    • Charge an oven-dried Schlenk flask with 2-bromo-4-nitrobenzoic acid (1.0 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv).

    • Evacuate and backfill with Argon (3x) to ensure an oxygen-free environment (critical to prevent Cu(I) oxidation).

    • Add anhydrous DMF (0.2 M), pyrrole (1.5 equiv), and N,N'-dimethylethylenediamine (20 mol%).

    • Stir vigorously at 110 °C for 24 hours.

    • Validation Step: Cool to room temperature and acidify to pH 3 with 1M HCl. This protonates the carboxylate salt, allowing the product to partition into the organic phase during EtOAc extraction.

    • Purify via silica gel chromatography.

Experimental Workflow

Workflow Start 2-Amino-4-nitrobenzoic acid + 2,5-DMTF Solvent Suspend in Glacial AcOH (or H2O/AcOH for MW) Start->Solvent Reaction Thermal Reflux (4-6h) OR Microwave (150°C, 15m) Solvent->Reaction Heat / Irradiation Workup Cool & Pour into Ice Water (Precipitation) Reaction->Workup Conversion >95% Purification Filter, Wash & Recrystallize (EtOH) Workup->Purification Crude Solid Product 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (Pure Product) Purification->Product Yield 65-85%

Figure 2: Standardized experimental workflow for the Clauson-Kaas synthesis.

Quantitative Data Presentation

The following table summarizes the benchmarking data across the three methodologies, allowing researchers to select the optimal route based on their specific laboratory capabilities and scale requirements.

ParameterClassical Clauson-KaasMicrowave-AssistedUllmann C-N Coupling
Precursor 2-Amino-4-nitrobenzoic acid2-Amino-4-nitrobenzoic acid2-Bromo-4-nitrobenzoic acid
Reagents 2,5-DMTF2,5-DMTF, pTsOHPyrrole, CuI, Diamine
Solvent Glacial Acetic AcidWater / Acetic AcidAnhydrous DMF
Temperature 118 °C (Reflux)150 °C (Microwave)110 °C
Reaction Time 4 – 6 hours15 – 30 minutes24 hours
Average Yield 60 – 70%75 – 85%65 – 80%
Scalability Excellent (Multi-kg)Moderate (Equipment limited)Good (Gram scale)
E-Factor High (Solvent waste)Low (Aqueous media)High (Metal/DMF waste)

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. URL: [Link]

  • Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. PMC (NIH). URL:[Link]

  • A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. URL: [Link]

Sources

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